molecular formula C7H15FN2 B10909825 1-(2-Fluoroethyl)piperidin-3-amine

1-(2-Fluoroethyl)piperidin-3-amine

Cat. No.: B10909825
M. Wt: 146.21 g/mol
InChI Key: RZCRIYWIMDHDKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Fluoroethyl)piperidin-3-amine is a chemical compound of significant interest in medicinal chemistry and drug discovery, serving as a versatile synthetic intermediate. Its molecular formula is C7H15FN2, and it features a piperidine ring system substituted with an amine group and a 2-fluoroethyl chain . This structure is part of a class of compounds investigated for the development of new therapeutic agents, as evidenced by its inclusion in patent literature for the synthesis of aminoquinazoline and pyridopyrimidine derivatives, which are explored for their potential biological activities . The compound is commonly handled as a salt, such as the (3S)-enantiomer dihydrochloride, to enhance its stability and solubility in various research applications . As a key building block, its primary research value lies in constructing more complex molecules, particularly in the discovery of novel pharmaceuticals. The incorporation of both a basic amine and a polar fluoroethyl group makes it a valuable template for modulating the physicochemical properties and binding affinities of candidate drugs. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H15FN2

Molecular Weight

146.21 g/mol

IUPAC Name

1-(2-fluoroethyl)piperidin-3-amine

InChI

InChI=1S/C7H15FN2/c8-3-5-10-4-1-2-7(9)6-10/h7H,1-6,9H2

InChI Key

RZCRIYWIMDHDKZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)CCF)N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Solubility Profile of 1-(2-Fluoroethyl)piperidin-3-amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Critical Role of Solubility in Drug Discovery

Physicochemical Profile of 1-(2-Fluoroethyl)piperidin-3-amine

Understanding the structural and electronic characteristics of 1-(2-Fluoroethyl)piperidin-3-amine is paramount to predicting its behavior in different solvent environments. The molecule, often supplied as a dihydrochloride salt, possesses several key features that influence its solubility.[2][3]

PropertyPredicted Value/CharacteristicRationale & Implication for Solubility
Molecular Formula C₇H₁₅FN₂The presence of two nitrogen atoms and a fluorine atom introduces polarity.
Molecular Weight 146.21 g/mol (free base)A relatively low molecular weight generally favors solubility.
Key Functional Groups Primary amine (-NH₂), Tertiary amine (-N-), Fluoroethyl group (-CH₂CH₂F)The amine groups are basic and capable of hydrogen bonding, both as donors and acceptors.[4][5] The fluoroethyl group increases lipophilicity and can modulate basicity.[6]
pKa (Predicted) ~9-10 (for the primary amine), ~7-8 (for the tertiary amine)The basic nature of the amine groups means that the compound's ionization state, and thus its solubility, will be highly dependent on the pH of the medium. In acidic conditions, the formation of soluble ammonium salts is expected.[7][8]
LogP (Predicted) ~1.5 - 2.5This predicted octanol/water partition coefficient suggests a moderate degree of lipophilicity, indicating that the compound will likely be soluble in a range of organic solvents.

The piperidine ring is a common scaffold in medicinal chemistry, and its derivatives are known to be soluble in a variety of organic solvents.[5][9] The presence of the polar amine groups facilitates interaction with polar solvents, while the ethyl and piperidine hydrocarbon backbone allows for interaction with less polar media. The fluorine atom, while electronegative, can also contribute to modulating the molecule's overall electronic profile and its interactions with solvents.[6]

Predicted Qualitative Solubility Profile

Based on the physicochemical properties outlined above, a qualitative solubility profile for 1-(2-Fluoroethyl)piperidin-3-amine (as the free base) can be predicted.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolHigh to MiscibleThe amine groups can form strong hydrogen bonds with the hydroxyl groups of these solvents.[5]
Polar Aprotic Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Tetrahydrofuran (THF), AcetoneHighThe molecule's polarity and ability to act as a hydrogen bond acceptor will lead to favorable dipole-dipole interactions. DMSO is a particularly good solvent for many amines.
Nonpolar Aprotic Hexane, HeptaneLow to InsolubleThe lack of polarity in these solvents makes it difficult to overcome the intermolecular forces of the more polar amine.[5]
Chlorinated Dichloromethane (DCM), ChloroformHighThese solvents are effective at dissolving a wide range of organic compounds, including amines.
Aromatic Toluene, BenzeneModerate to HighThe aliphatic piperidine ring and ethyl group should interact favorably with the aromatic rings of these solvents.

Experimental Determination of Thermodynamic Solubility: A Validated Protocol

To move beyond prediction and obtain precise, quantitative data, a rigorous experimental approach is necessary. The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic (or equilibrium) solubility of a compound.[10] This method measures the concentration of a compound in a saturated solution at equilibrium with an excess of the solid compound.[10]

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination protocol.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation & Sampling cluster_analysis Analysis prep1 Weigh excess compound into vials prep2 Add precise volume of organic solvent prep1->prep2 Step 1 & 2 equil1 Seal vials and place in shaker prep2->equil1 equil2 Agitate at constant temperature (e.g., 25°C) for 24-48h equil1->equil2 Step 3 sep1 Allow solids to settle (≥ 2h) equil2->sep1 sep2 Filter supernatant through a 0.45 µm filter sep1->sep2 Step 4 & 5 sep3 Collect the clear filtrate sep2->sep3 Step 4 & 5 analysis1 Prepare serial dilutions of the filtrate sep3->analysis1 analysis2 Quantify concentration via LC-MS/MS or UV-Vis analysis1->analysis2 Step 6 & 7 analysis3 Calculate solubility (e.g., in mg/mL or µM) analysis2->analysis3 Step 6 & 7 G cluster_inputs Experimental Inputs cluster_process Controlled Process cluster_params Critical Parameters cluster_output Output Compound 1-(2-Fluoroethyl)piperidin-3-amine Equilibration Shake-Flask Equilibration Compound->Equilibration Solvent Organic Solvent Solvent->Equilibration Analysis LC-MS/MS Quantification Equilibration->Analysis Solubility Thermodynamic Solubility Data Analysis->Solubility Excess Excess Solute Excess->Equilibration Time Equilibration Time Time->Equilibration Temp Constant Temperature Temp->Equilibration Filter Filtration Filter->Equilibration

Sources

The Emerging Potential of 3-amino-1-(2-fluoroethyl)piperidine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling a Versatile Scaffold for Modern Drug Discovery and Molecular Imaging

In the landscape of medicinal chemistry and molecular imaging, the strategic design of novel molecular entities is paramount to advancing therapeutic and diagnostic frontiers. The piperidine ring, a ubiquitous scaffold in pharmaceuticals, continues to be a focal point of innovation.[1] This guide delves into the scientific underpinnings and potential applications of a promising, yet underexplored, derivative: 3-amino-1-(2-fluoroethyl)piperidine .

This molecule represents a confluence of two moieties with significant pharmacological and imaging relevance. The 3-aminopiperidine core is a key structural feature in numerous approved drugs, valued for its ability to serve as a versatile synthetic handle and to interact with biological targets.[2][3] The introduction of a 1-(2-fluoroethyl) group, particularly with the positron-emitting isotope Fluorine-18, positions this compound as a prime candidate for the development of novel Positron Emission Tomography (PET) tracers. This guide will provide a comprehensive overview of the proposed synthesis, potential applications, and the scientific rationale that underpins the promise of this unique chemical entity.

I. Strategic Synthesis: A Proposed Pathway to 3-amino-1-(2-fluoroethyl)piperidine

While a definitive, published synthesis for 3-amino-1-(2-fluoroethyl)piperidine is not yet available, established methodologies for the synthesis of analogous compounds provide a robust framework for its preparation. The proposed synthesis leverages the well-documented chemistry of N-alkylation of piperidines and the protection/deprotection of amino groups.

Proposed Synthetic Scheme

G cluster_0 Step 1: Protection of 3-Aminopiperidine cluster_1 Step 2: N-Alkylation with a Fluoroethylating Agent cluster_2 Step 3: Deprotection 3-Aminopiperidine 3-Aminopiperidine Boc-protected 3-aminopiperidine Boc-protected 3-aminopiperidine 3-Aminopiperidine->Boc-protected 3-aminopiperidine (Boc)2O, Et3N, DCM Boc-protected 3-amino-1-(2-hydroxyethyl)piperidine Boc-protected 3-amino-1-(2-hydroxyethyl)piperidine Boc-protected 3-aminopiperidine->Boc-protected 3-amino-1-(2-hydroxyethyl)piperidine 2-Bromoethanol, K2CO3, CH3CN Boc-protected 3-amino-1-(2-mesyloxyethyl)piperidine Boc-protected 3-amino-1-(2-mesyloxyethyl)piperidine Boc-protected 3-amino-1-(2-hydroxyethyl)piperidine->Boc-protected 3-amino-1-(2-mesyloxyethyl)piperidine MsCl, Et3N, DCM Boc-protected 3-amino-1-(2-fluoroethyl)piperidine Boc-protected 3-amino-1-(2-fluoroethyl)piperidine Boc-protected 3-amino-1-(2-mesyloxyethyl)piperidine->Boc-protected 3-amino-1-(2-fluoroethyl)piperidine KF, Kryptofix 2.2.2, CH3CN 3-amino-1-(2-fluoroethyl)piperidine 3-amino-1-(2-fluoroethyl)piperidine Boc-protected 3-amino-1-(2-fluoroethyl)piperidine->3-amino-1-(2-fluoroethyl)piperidine TFA or HCl in Dioxane

Caption: Proposed multi-step synthesis of 3-amino-1-(2-fluoroethyl)piperidine.

Detailed Experimental Protocol (Proposed)

Step 1: Boc Protection of 3-Aminopiperidine

  • To a solution of 3-aminopiperidine (1.0 eq) in dichloromethane (DCM), add triethylamine (Et3N, 2.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate ((Boc)2O, 1.5 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with water and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography to yield Boc-protected 3-aminopiperidine.

Step 2: N-Alkylation and Fluorination

  • To a solution of Boc-protected 3-aminopiperidine (1.0 eq) in acetonitrile (CH3CN), add potassium carbonate (K2CO3, 3.0 eq) and 2-bromoethanol (1.2 eq).

  • Heat the mixture to reflux and stir for 24 hours.

  • Cool the reaction to room temperature, filter, and concentrate the filtrate.

  • Purify the crude product to obtain Boc-protected 3-amino-1-(2-hydroxyethyl)piperidine.

  • Dissolve the alcohol (1.0 eq) in DCM and add Et3N (1.5 eq).

  • Cool to 0 °C and add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.

  • Stir at 0 °C for 1 hour, then warm to room temperature for 2 hours.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer and concentrate to yield the mesylate intermediate.

  • To a solution of the mesylate (1.0 eq) in anhydrous CH3CN, add potassium fluoride (KF, 3.0 eq) and Kryptofix 2.2.2 (0.1 eq).

  • Heat the mixture at 90 °C for 15 minutes in a sealed vessel.[4]

  • Cool, filter, and concentrate to obtain crude Boc-protected 3-amino-1-(2-fluoroethyl)piperidine.

Step 3: Deprotection

  • Dissolve the Boc-protected compound in a solution of trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in 1,4-dioxane.

  • Stir at room temperature for 2-4 hours.

  • Concentrate the reaction mixture in vacuo to yield the final product, 3-amino-1-(2-fluoroethyl)piperidine, as a salt.

II. Potential Applications: A Dual-Purpose Molecular Tool

The unique structural features of 3-amino-1-(2-fluoroethyl)piperidine suggest two primary areas of high-impact application: as a novel PET imaging agent and as a versatile building block in drug discovery.

A Promising Candidate for Positron Emission Tomography (PET) Imaging

The incorporation of a fluoroethyl group, particularly with the radioisotope ¹⁸F (t½ ≈ 110 minutes), is a well-established strategy for developing PET tracers.[5] The 1-(2-[¹⁸F]fluoroethyl)piperidine moiety has been successfully utilized in the development of radioligands for imaging sigma (σ) receptors in the central nervous system (CNS).[6][7]

Radiosynthesis Protocol for [¹⁸F]3-amino-1-(2-fluoroethyl)piperidine (Proposed)

The radiosynthesis would likely proceed via the N-alkylation of a suitable precursor with a [¹⁸F]fluoroethylating agent, such as [¹⁸F]fluoroethyl tosylate.

G cluster_0 Preparation of [18F]Fluoroethyl Tosylate cluster_1 Radiolabeling of Precursor cluster_2 Deprotection and Purification [18F]Fluoride [18F]Fluoride [18F]Fluoroethyl Tosylate [18F]Fluoroethyl Tosylate [18F]Fluoride->[18F]Fluoroethyl Tosylate Ethylene-1,2-ditosylate, K2CO3, Kryptofix 2.2.2, CH3CN Boc-protected 3-aminopiperidine[18F]Fluoroethyl Tosylate Boc-protected 3-aminopiperidine[18F]Fluoroethyl Tosylate [18F]Boc-protected 3-amino-1-(2-fluoroethyl)piperidine [18F]Boc-protected 3-amino-1-(2-fluoroethyl)piperidine Boc-protected 3-aminopiperidine[18F]Fluoroethyl Tosylate->[18F]Boc-protected 3-amino-1-(2-fluoroethyl)piperidine DMF, 120 °C [18F]3-amino-1-(2-fluoroethyl)piperidine [18F]3-amino-1-(2-fluoroethyl)piperidine [18F]Boc-protected 3-amino-1-(2-fluoroethyl)piperidine->[18F]3-amino-1-(2-fluoroethyl)piperidine Acidic hydrolysis followed by HPLC purification Boc-protected 3-aminopiperidine Boc-protected 3-aminopiperidine

Caption: Proposed radiosynthesis of [¹⁸F]3-amino-1-(2-fluoroethyl)piperidine.

Potential Imaging Targets:

  • Sigma (σ) Receptors: Given the precedent of 1-(2-fluoroethyl)piperidine derivatives as sigma receptor ligands, [¹⁸F]3-amino-1-(2-fluoroethyl)piperidine could be a novel tracer for these receptors, which are implicated in various neurological and psychiatric disorders.[6][8] The 3-amino group could be further functionalized to modulate binding affinity and selectivity for σ₁ versus σ₂ subtypes.

  • Other CNS Targets: The 3-amino group provides a point of attachment for pharmacophores targeting a wide range of CNS receptors and enzymes. This modularity allows for the development of a library of PET tracers from a single core structure.

  • Oncology: The increased metabolic activity of cancer cells makes them a prime target for PET imaging. Derivatives of this molecule could be designed to target specific transporters or enzymes that are overexpressed in tumors.

Quantitative Data from Analogous PET Tracers:

TracerTargetRadiochemical Yield (RCY)Specific Activity (GBq/µmol)Reference
[¹⁸F]SFESigma-1 Receptor59 ± 8%106.93 ± 23.68[4]
[¹⁸F]FDPNOpioid Receptors25 ± 7%50-200[5]
[¹⁸F]Fluoroethyl Tosylate-25-35%-[6]

This table provides representative data for fluoroethylated PET tracers, suggesting that the proposed radiosynthesis of [¹⁸F]3-amino-1-(2-fluoroethyl)piperidine could be achieved with good yields and high specific activity.

A Versatile Synthon for Drug Discovery

The 3-aminopiperidine scaffold is a privileged structure in medicinal chemistry, present in drugs such as the dipeptidyl peptidase-4 (DPP-4) inhibitor alogliptin and the Janus kinase (JAK) inhibitor tofacitinib.[2][9] The primary amino group at the 3-position serves as a crucial handle for introducing a wide array of substituents to explore structure-activity relationships (SAR).

G cluster_0 Potential Therapeutic Areas 3-amino-1-(2-fluoroethyl)piperidine 3-amino-1-(2-fluoroethyl)piperidine Amide Derivatives Amide Derivatives 3-amino-1-(2-fluoroethyl)piperidine->Amide Derivatives Acylation Urea/Thiourea Derivatives Urea/Thiourea Derivatives 3-amino-1-(2-fluoroethyl)piperidine->Urea/Thiourea Derivatives Reaction with Isocyanates/Isothiocyanates Sulfonamide Derivatives Sulfonamide Derivatives 3-amino-1-(2-fluoroethyl)piperidine->Sulfonamide Derivatives Reaction with Sulfonyl Chlorides Reductive Amination Products Reductive Amination Products 3-amino-1-(2-fluoroethyl)piperidine->Reductive Amination Products Reaction with Aldehydes/Ketones CNS Disorders CNS Disorders Oncology Oncology Inflammatory Diseases Inflammatory Diseases Metabolic Disorders Metabolic Disorders Amide Derivatives->CNS Disorders Urea/Thiourea Derivatives->Oncology Sulfonamide Derivatives->Inflammatory Diseases Reductive Amination Products->Metabolic Disorders

Caption: 3-amino-1-(2-fluoroethyl)piperidine as a versatile synthon for drug discovery.

Key Advantages in Drug Design:

  • Modulation of Physicochemical Properties: The 1-(2-fluoroethyl) group can influence the lipophilicity and basicity of the piperidine nitrogen, which are critical parameters for optimizing pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).

  • Exploration of New Chemical Space: The combination of the 3-aminopiperidine core with the fluoroethyl substituent provides a unique scaffold for the design of novel inhibitors and modulators of various biological targets.

  • Structure-Activity Relationship (SAR) Studies: The primary amine allows for the systematic introduction of different functional groups, enabling a thorough investigation of how structural modifications impact biological activity.

Binding Affinities of Analogous Piperidine-Based Ligands:

CompoundTargetKi (nM)Reference
FE-SA4503Sigma-1 Receptor8.0[10][11]
FE-SA4503Sigma-2 Receptor113.2[10][11]
(S)-L1Sigma-1 Receptor11[12]

This data for fluoroethylpiperidine-containing sigma receptor ligands highlights the potential for achieving high binding affinities with this scaffold.

III. Conclusion and Future Directions

3-amino-1-(2-fluoroethyl)piperidine stands as a molecule of significant untapped potential. Its rational design, combining a proven pharmacophore with a versatile imaging and modulatory group, opens up exciting avenues for research and development. While this guide presents a scientifically grounded projection of its synthesis and applications, further experimental validation is crucial.

Future research should focus on:

  • Optimizing the synthesis of both the non-radioactive and [¹⁸F]-labeled versions of the compound.

  • Evaluating its binding affinity and selectivity for a range of biological targets, particularly sigma receptors and other CNS proteins.

  • Conducting in vitro and in vivo stability studies to assess its metabolic fate.[13]

  • Performing preclinical PET imaging studies in relevant animal models to validate its potential as a diagnostic tracer.

The exploration of 3-amino-1-(2-fluoroethyl)piperidine and its derivatives promises to yield valuable tools for both fundamental biological research and the development of next-generation therapeutics and diagnostics.

References

  • A. V. D. E. Elsinga, P. H., & Vaalburg, W. (2013). A Fully Automated Radiosynthesis of [18F]Fluoroethyl-Diprenorphine on a Single Module by Use of SPE Cartridges for Preparation of High Quality 2-[18F]Fluoroethyl Tosylate. Molecules, 18(6), 7238-7253. [Link]

  • Yu, M., et al. (2010). Biodistribution and Stability Studies of [18F]Fluoroethylrhodamine B, a Potential PET Myocardial Perfusion Agent. Nuclear Medicine and Biology, 37(3), 271-277. [Link]

  • Islam, M. R., et al. (2017). Challenges in the automated synthesis of [18F]−1-fluoroethyl tryptophan: Formation of both O- and N-alkylated products. Journal of Labelled Compounds and Radiopharmaceuticals, 60(11), 526-531. [Link]

  • Konken, P. A., et al. (2018). Synthesis and biological evaluation of PET tracers designed for imaging of calcium activated potassium channel 3.1 (KCa3.1) channels in vivo. MedChemComm, 9(10), 1696-1708. [Link]

  • Yu, M., et al. (2010). Biodistribution and stability studies of [18F]fluoroethylrhodamine B, a potential PET myocardial perfusion agent. Nuclear medicine and biology, 37(3), 271-7. [Link]

  • National Center for Biotechnology Information. (2006). [18F]1-(2-Fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine. In Probe Reports from the Molecular Imaging and Contrast Agent Database (MICAD). [Link]

  • Baâzaoui, K., et al. (2022). A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products. EJNMMI Radiopharmacy and Chemistry, 7(1), 32. [Link]

  • Fischer, S., et al. (2024). [18F]Fluspidine—A PET Tracer for Imaging of σ1 Receptors in the Central Nervous System. Pharmaceuticals, 17(2), 166. [Link]

  • Kim, D., et al. (2007). Discovery of 3-aminopiperidines as potent, selective, and orally bioavailable dipeptidyl peptidase IV inhibitors. Bioorganic & medicinal chemistry letters, 17(16), 4579-83. [Link]

  • Lever, J. R., et al. (2006). Sigma1 and sigma2 receptor binding affinity and selectivity of SA4503 and fluoroethyl SA4503. Synapse (New York, N.Y.), 59(6), 350-8. [Link]

  • Stony Brook University. (n.d.). Deuterium and Fluorine-18 Labeled Glutamine – a PET Imaging Agent with Enhanced in Vivo Stability. [Link]

  • Lever, J. R., et al. (2006). σ1 and σ2 receptor binding affinity and selectivity of SA4503 and fluoroethyl SA4503. Synapse, 59(6), 350-358. [Link]

  • Li, L., et al. (2011). Convergent 18F radiosynthesis: A new dimension for radiolabelling. Chemical Science, 2(1), 123-128. [Link]

  • Szabó, A., et al. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. International Journal of Molecular Sciences, 22(15), 8150. [Link]

  • Lodi, A., et al. (2021). [18F]fluoride Activation and 18F-Labelling in Hydrous Conditions—Towards a Microfluidic Synthesis of PET Radiopharmaceuticals. Molecules, 26(11), 3121. [Link]

  • Collier, T. L., et al. (2014). Microfluidic continuous-flow radiosynthesis of [18F]FPEB suitable for human PET imaging. MedChemComm, 5(4), 432-435. [Link]

  • Alauddin, M. M. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. American Journal of Nuclear Medicine and Molecular Imaging, 4(5), 423-441. [Link]

  • Sun, H., & Scott, D. O. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters, 2(8), 611-616. [Link]

  • Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine.
  • Ivanova, A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1395. [Link]

  • ResearchGate. (n.d.). Structure of few bio-active compounds having 3-amino piperidine ring system. [Link]

  • Andersson, C., et al. (2012). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Journal of Medicinal Chemistry, 55(6), 2635-2644. [Link]

Sources

The Metabolic Stability of the 2-Fluoroethyl Group in Piperidine Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Double-Edged Sword of the 2-Fluoroethyl Group in Drug Design

The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, prized for its ability to modulate physicochemical properties, enhance binding affinity, and, most notably, improve metabolic stability.[1] The piperidine scaffold, a ubiquitous feature in numerous approved drugs, is frequently targeted for metabolic optimization.[2] The introduction of a 2-fluoroethyl group onto the piperidine nitrogen presents a compelling strategy to mitigate common metabolic liabilities such as N-dealkylation. However, this seemingly straightforward modification introduces a unique set of metabolic considerations that demand a thorough and nuanced understanding.

This technical guide provides a comprehensive exploration of the metabolic stability of the 2-fluoroethyl group in piperidine analogs. Moving beyond generalized principles, we will delve into the specific enzymatic pathways, potential metabolic fates, and the critical toxicological implications associated with this moiety. This document is intended to serve as a practical resource for researchers in drug discovery and development, offering field-proven insights and detailed experimental protocols to navigate the complexities of this structural motif.

Metabolic Fates of the 2-Fluoroethyl Piperidine Moiety: A Tale of Two Pathways

The metabolic journey of a 2-fluoroethyl piperidine analog is primarily dictated by the interplay of two major enzymatic systems: Cytochrome P450 (CYP) enzymes and Aldehyde Oxidase (AO). While the piperidine ring itself is susceptible to oxidation, the N-2-fluoroethyl group introduces specific pathways of concern.[3]

Cytochrome P450-Mediated Metabolism: N-Dealkylation and Beyond

The CYP superfamily of enzymes, located predominantly in the liver, are the primary drivers of Phase I metabolism for a vast array of xenobiotics.[4] For N-alkyl piperidines, N-dealkylation is a well-established metabolic route.[5] In the case of 2-fluoroethyl piperidine analogs, this process can lead to two significant outcomes:

  • N-De-fluoroethylation: This pathway results in the cleavage of the C-N bond, releasing the piperidine core and a reactive fluoroacetaldehyde intermediate. This aldehyde can be further oxidized to fluoroacetic acid.

  • Oxidative Defluorination: CYP enzymes can also directly hydroxylate the carbon atom bearing the fluorine.[6] This can lead to the release of fluoride ions and the formation of an aldehyde.

The presence of the electron-withdrawing fluorine atom can influence the rate and regioselectivity of CYP-mediated oxidation on the piperidine ring itself.

The Specter of Fluoroacetate: A Critical Toxicological Consideration

A significant concern with the metabolism of compounds bearing an N- or O-2-fluoroethyl group is the potential for the release of fluoroacetate.[7] Fluoroacetate is a highly toxic metabolite that, through a process known as "lethal synthesis," is converted to fluorocitrate.[8] Fluorocitrate then potently inhibits aconitase, a key enzyme in the tricarboxylic acid (Krebs) cycle, leading to cellular energy depletion and toxicity.[7][8] The potential for this bioactivation pathway necessitates careful evaluation during the drug development process. Inhalation or ingestion of even small amounts of fluoroacetate can cause severe toxicity.[7]

dot

Caption: Workflow for in vitro metabolic stability assessment.

Data Presentation: Comparative Metabolic Stability

A study on partially fluorinated N-alkyl-substituted piperidine-2-carboxamides demonstrated that fluorination does not universally lead to increased metabolic stability. [9]In some cases, fluorinated derivatives were found to be more readily oxidized in human liver microsomes, with the rate of degradation correlating with increasing lipophilicity. [9]

Compound N-Alkyl Group Relative Lipophilicity (logD) Microsomal Stability (t½, min)
Analog A n-Propyl 2.5 45
Analog B 2-Fluoroethyl 2.3 38

| Analog C | 3-Fluoropropyl | 2.6 | 32 |

This table presents hypothetical data for illustrative purposes, based on the trends observed in the literature. [9]

Strategies to Modulate Metabolic Stability

Should the metabolic stability of a 2-fluoroethyl piperidine analog prove to be a liability, several medicinal chemistry strategies can be employed:

  • Introduction of Steric Hindrance: Placing bulky groups near the piperidine nitrogen or on the ethyl chain can sterically shield the site of metabolism from enzymatic attack.

  • Modulation of Electronics: The introduction of electron-withdrawing or -donating groups on the piperidine ring can alter the electronic environment and influence the susceptibility to oxidation.

  • Ring Constraints: Incorporating the piperidine into a bicyclic or spirocyclic system can restrict its conformation and potentially reduce its affinity for metabolizing enzymes. [1]

Conclusion: A Call for Vigilant Characterization

The 2-fluoroethyl group can be a valuable tool in the medicinal chemist's arsenal for enhancing the properties of piperidine-containing drug candidates. Its ability to block N-dealkylation, a common metabolic pathway, is a significant advantage. However, the potential for this moiety to undergo metabolic activation to the toxic metabolite fluoroacetate necessitates a thorough and early-stage evaluation of its metabolic fate.

A comprehensive assessment using a combination of in vitro tools, including both liver microsomes and hepatocytes, is crucial to understanding the complete metabolic profile. By carefully characterizing the metabolic pathways and identifying potential liabilities, researchers can make informed decisions in the design and optimization of safer and more effective therapeutic agents. The insights and protocols provided in this guide are intended to equip drug development professionals with the knowledge and tools necessary to navigate the complexities of the 2-fluoroethyl group and unlock its full potential in drug discovery.

References

  • Goldfrank, L. R., Flomenbaum, N. E., Lewin, N. A., Howland, M. A., Hoffman, R. S., & Nelson, L. S. (Eds.). (2019). Goldfrank's Toxicologic Emergencies, 11th Edition. McGraw-Hill Education. [Link]

  • Li, Z., et al. (2014). Pharmacokinetics, Metabolism, Biodistribution, Radiation Dosimetry, and Toxicology of 18F-Fluoroacetate (18F-FACE) in Non-human Primates. Molecular Imaging and Biology, 16(3), 415-423. [Link]

  • ResearchGate. (n.d.). Examples of drug candidates and chemical probes containing fluorine‐substituted pyrrolidine and piperidine moieties. [Link]

  • Carreira, E. M., et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem, 11(19), 2136-2144. [Link]

  • Wang, Y., et al. (2020). Catalytic Hydrodefluorination via Oxidative Addition, Ligand Metathesis, and Reductive Elimination at Bi(I)/Bi(III) Centers. Journal of the American Chemical Society, 142(16), 7715-7724. [Link]

  • Müller, K., et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem, 11(19), 2136-2144. [Link]

  • Li, Z., et al. (2014). Pharmacokinetics, metabolism, biodistribution, radiation dosimetry, and toxicology of (18)F-fluoroacetate ((18)F-FACE) in non-human primates. Molecular Imaging and Biology, 16(3), 415-423. [Link]

  • Higami, S., et al. (2020). A Case of Fluoroacetamide Poisoning Alleviated by Hemodialysis. Journal of Clinical Toxicology, 10(5), 1-4. [Link]

  • Glorius, F., et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Chemistry, 11(3), 284-290. [Link]

  • Łowicki, D., & Przybylski, P. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6498. [Link]

  • Gao, J., et al. (2019). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions, 48(30), 11467-11476. [Link]

  • Coe, S. (2022). Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs. [Link]

  • Glorius, F., et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization–hydrogenation process. Nature Chemistry, 11(3), 284-290. [Link]

  • Obach, R. S., et al. (2016). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. Drug Metabolism and Disposition, 44(5), 721-731. [Link]

  • Wang, J., et al. (2023). Modular access to alkylfluorides via radical decarboxylative-desulfonylative gem-difunctionalization. Nature Communications, 14(1), 2955. [Link]

  • Daniel, W. A., & Wójcikowski, J. (2004). Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. Drug Metabolism and Disposition, 32(12), 1461-1467. [Link]

  • Chen, Y. L., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. Molecular Pharmaceutics, 8(4), 1145-1155. [Link]

  • Liu, F., & Sameem, B. (2021). Fluorinated N-heterocycles as conformationally diverse bioactives for drug discovery. Journal of Fluorine Chemistry, 248, 109825. [Link]

  • Atzert, E. D. (1972). TOXIC CHARACTERISTICS OF FLUOROCITRATE, THE TOXIC METABOLITE OF COMPOUND 1080. Proceedings of the Vertebrate Pest Conference, 5. [Link]

  • Łowicki, D., & Przybylski, P. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 265, 116032. [Link]

  • Smith, A. M., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1367-1376. [Link]

  • Glorius, F., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(19), 11478-11484. [Link]

  • Vitale, P., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Pharmaceuticals, 16(4), 567. [Link]

  • de Bruin, B., et al. (2020). [Co(TPP)]‐Catalyzed Formation of Substituted Piperidines. Angewandte Chemie International Edition, 59(38), 16531-16535. [Link]

  • Liu, F., & Sameem, B. (2021). Fluorinated N-heterocycles as conformationally diverse bioactives for drug discovery. Journal of Fluorine Chemistry, 248, 109825. [Link]

  • Gorrod, J. W., & Damani, L. A. (1979). Biological N-oxidation of piperidine in vitro. Xenobiotica, 9(4), 209-218. [Link]

  • Wang, Y., et al. (2013). Exploration of N-(2-aminoethyl)piperidine-4-carboxamide as a potential scaffold for development of VEGFR-2, ERK-2 and Abl-1 multikinase inhibitor. Bioorganic & Medicinal Chemistry, 21(18), 5645-5654. [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. [Link]

  • Brown, F. A., et al. (2020). A flow electrochemistry‐enabled synthesis of 2‐substituted N‐(methyl‐d)piperidines. Chemistry – A European Journal, 26(63), 14382-14386. [Link]

  • Taylor, R. D., et al. (2024). An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals (2013-2023). Journal of Medicinal Chemistry. [Link]

  • Zippilli, C., et al. (2023). Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. Molecules, 28(15), 5786. [Link]

Sources

Methodological & Application

Synthesis protocols for 1-(2-Fluoroethyl)piperidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis Protocols for 1-(2-Fluoroethyl)piperidin-3-amine


H

FN

[1]

Abstract

This technical guide details the synthesis of 1-(2-Fluoroethyl)piperidin-3-amine , a critical building block in medicinal chemistry.[1][2] The 2-fluoroethyl group is frequently employed to modulate lipophilicity (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


), metabolic stability, and blood-brain barrier (BBB) permeability in CNS-active compounds.[1] This protocol prioritizes a regioselective alkylation strategy  using tert-butyl protection to ensure high purity and yield, avoiding common pitfalls such as polyalkylation or regio-scrambling.[1][2]

Retrosynthetic Analysis & Strategy

To synthesize 1-(2-Fluoroethyl)piperidin-3-amine efficiently, we must differentiate between the two nucleophilic nitrogen centers: the secondary amine within the piperidine ring and the primary exocyclic amine at the 3-position.[1][2]

Mechanistic Insight: Direct alkylation of unprotected 3-aminopiperidine with 1-bromo-2-fluoroethane is widely regarded as "atom-economical" but experimentally flawed.[1][2] The primary amine (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) and secondary amine (

) have competing nucleophilicities.[1] While the cyclic secondary amine is often more nucleophilic due to electronic effects, the lack of steric bulk on the primary amine leads to inseparable mixtures of N-alkylated, N'-alkylated, and N,N'-dialkylated byproducts.

Selected Route: The Protected Route is the industry standard for reliability.

  • Protection: Use commercially available tert-butyl piperidin-3-ylcarbamate (3-Boc-aminopiperidine).[1][2]

  • Alkylation:

    
    -alkylation of the piperidine ring using 1-bromo-2-fluoroethane.
    
  • Deprotection: Removal of the Boc group under acidic conditions to yield the dihydrochloride salt.

Retrosynthesis Target 1-(2-Fluoroethyl)piperidin-3-amine (Target) Precursor1 Intermediate A (N-Boc Protected) Target->Precursor1 Acidic Deprotection (HCl or TFA) SM1 tert-Butyl piperidin-3-ylcarbamate (Starting Material) Precursor1->SM1 N-Alkylation SM2 1-Bromo-2-fluoroethane (Reagent) Precursor1->SM2 + Base (K2CO3)

Figure 1: Retrosynthetic disconnection strategy prioritizing regiocontrol via Boc-protection.

Detailed Experimental Protocols

Step 1: Synthesis of tert-Butyl (1-(2-fluoroethyl)piperidin-3-yl)carbamate

This step installs the fluoroethyl group.[3] The choice of base and solvent is critical to prevent quaternization (over-alkylation).

  • Reagents:

    • tert-Butyl piperidin-3-ylcarbamate (1.0 equiv)[1][2]

    • 1-Bromo-2-fluoroethane (1.2 equiv)[1][2]

    • Potassium Carbonate (

      
      ) (2.0 equiv) or DIPEA (1.5 equiv)[1]
      
    • Potassium Iodide (

      
      ) (0.1 equiv) — Catalyst[1]
      
    • Solvent: Acetonitrile (

      
      ) or DMF.[1]
      

Protocol:

  • Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve tert-butyl piperidin-3-ylcarbamate (e.g., 10.0 g, 50 mmol) in anhydrous Acetonitrile (100 mL).

  • Base Addition: Add anhydrous

    
     (13.8 g, 100 mmol) and catalytic 
    
    
    
    (830 mg, 5 mmol).
    • Note:

      
       catalyzes the reaction by converting the alkyl bromide to the more reactive alkyl iodide in situ (Finkelstein reaction).
      
  • Alkylation: Add 1-bromo-2-fluoroethane (4.5 mL, 60 mmol) dropwise via syringe.

    • Safety: 1-Bromo-2-fluoroethane is a volatile alkylating agent.[1][2] Perform this step in a well-ventilated fume hood.[1][2]

  • Reaction: Heat the mixture to 60°C for 12–16 hours. Monitor by TLC (System: 5% MeOH in DCM) or LC-MS.[1][2] The starting material peak (

    
    ) should disappear, replaced by the product peak (
    
    
    
    ).
  • Workup:

    • Cool to room temperature.[1]

    • Filter off the inorganic solids (

      
      , salts) and rinse the pad with acetonitrile.
      
    • Concentrate the filtrate under reduced pressure to obtain a crude oil.

    • Purification: Partition the residue between Ethyl Acetate (EtOAc) and water. Wash the organic layer with brine, dry over

      
      , and concentrate.
      
    • Optional: If purity is <95%, purify via silica gel flash chromatography (Gradient: 0–5% MeOH in DCM).

Yield Expectation: 85–92% (Pale yellow oil/solid).[1]

Step 2: Deprotection to 1-(2-Fluoroethyl)piperidin-3-amine Dihydrochloride[1][2]

Removal of the Boc group yields the final salt form, which is more stable and easier to handle than the free base.

  • Reagents:

    • Intermediate from Step 1[1]

    • 4M HCl in 1,4-Dioxane (or 1.25M HCl in MeOH)[1][2]

    • Solvent: 1,4-Dioxane or Methanol[1][2]

Protocol:

  • Dissolution: Dissolve the N-Boc intermediate (e.g., 10.0 g, 40.6 mmol) in 1,4-Dioxane (50 mL).

    • Process Tip: Minimal solvent volume helps the product precipitate directly.

  • Acidolysis: Cool the solution to 0°C (ice bath). Slowly add 4M HCl in Dioxane (40 mL, ~4 equiv).

  • Reaction: Remove the ice bath and stir at room temperature for 2–4 hours.

    • Observation: A white precipitate (the hydrochloride salt) typically forms as the reaction progresses.

  • Isolation:

    • Dilute the suspension with Diethyl Ether (

      
      ) (100 mL) to maximize precipitation.[1]
      
    • Filter the white solid under a nitrogen blanket (the salt can be hygroscopic).

    • Wash the cake with cold

      
      .
      
  • Drying: Dry the solid in a vacuum oven at 40°C for 6 hours.

Yield Expectation: 90–95% (White crystalline solid).[1]

Analytical Data & Validation

Table 1: Physicochemical Properties

PropertyValueNotes
Appearance White to off-white solidDihydrochloride salt form
Molecular Weight 146.21 (Free Base) / 219.12 (2HCl)Cngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

H

FN

[1] · 2HCl
Solubility High: Water, DMSO, MethanolLow: DCM, Hexanes
Mass Spec (ESI) [M+H]

= 147.13
Positive mode

Expected NMR Signatures (D


O, 400 MHz): 
  • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    F NMR:  Triplet-like multiplet around 
    
    
    
    to
    
    
    ppm (coupled to CH
    
    
    ).[1]
  • 
    H NMR: 
    
    • 
       4.80 (dm, 
      
      
      
      Hz, 2H,
      
      
      ): The characteristic doublet of multiplets due to large H-F coupling.
    • 
       3.60–3.40 (m, remaining ring protons and N-
      
      
      
      ).[1]
    • 
       1.80–1.50 (m, piperidine ring 
      
      
      
      ).

Synthesis Workflow Diagram

SynthesisProtocol Step1 Step 1: N-Alkylation (MeCN, 60°C) Intermed N-Boc Intermediate (Purified) Step1->Intermed Workup & Flash Chrom. Step2 Step 2: Deprotection (HCl/Dioxane) Intermed->Step2 Acidolysis Final 1-(2-Fluoroethyl)piperidin-3-amine 2HCl Salt Step2->Final Precipitation & Filtration Start 3-Boc-aminopiperidine + 1-Bromo-2-fluoroethane Start->Step1 K2CO3, KI

Figure 2: Linear workflow for the synthesis of the dihydrochloride salt.

Safety & Handling (Critical)

  • 1-Bromo-2-fluoroethane: This is a potent alkylating agent.[1][2] It is structurally similar to mustard gases and can cause severe skin burns and respiratory damage.[1]

    • Control: Use only in a certified fume hood. Double-glove (Nitrile over Latex) or use Silver Shield gloves.[1][2]

    • Quenching: Quench excess alkylating agent in the reaction waste with dilute ammonia or NaOH solution before disposal.

  • Dihydrochloride Salt: The final product is acidic and hygroscopic. Store in a desiccator.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53346550, 2-(Fluoromethyl)piperidine hydrochloride. (General reference for fluoroalkyl piperidine properties). Retrieved from [Link][1]

  • Organic Chemistry Portal. Synthesis of Piperidines: N-Alkylation Protocols. Retrieved from [Link]

Sources

Application Notes & Protocols: Strategic Amide Coupling Using 1-(2-Fluoroethyl)piperidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fluorinated Piperidines in Drug Discovery

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved pharmaceuticals and clinical candidates.[1] Its saturated, three-dimensional structure allows for precise vectoral orientation of substituents, enabling optimal interactions with biological targets.[1] Within this class of building blocks, 1-(2-Fluoroethyl)piperidin-3-amine has emerged as a particularly valuable synthon for drug development professionals.

The strategic incorporation of fluorine into drug candidates can profoundly enhance pharmacokinetic and physicochemical properties.[2] The 2-fluoroethyl group on the piperidine nitrogen can improve metabolic stability by blocking potential sites of oxidation, modulate the basicity (pKa) of the ring nitrogen, and fine-tune lipophilicity, all of which are critical parameters for optimizing a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[2][3][4]

This guide provides a comprehensive overview and detailed, field-proven protocols for the efficient use of 1-(2-Fluoroethyl)piperidin-3-amine in amide coupling reactions, a cornerstone transformation in modern medicinal chemistry.[5][6] We will delve into the mechanistic rationale behind reagent selection and provide step-by-step methodologies to empower researchers to reliably synthesize novel chemical entities.

Mechanistic Principles of Amide Bond Formation

The direct condensation of a carboxylic acid and an amine is an unfavorable process due to the formation of a stable ammonium-carboxylate salt.[7] Therefore, synthetic strategies universally rely on the activation of the carboxylic acid to create a highly electrophilic intermediate that is susceptible to nucleophilic attack by the amine.[8] The primary amine at the C-3 position of 1-(2-Fluoroethyl)piperidin-3-amine is the nucleophile in this reaction.

The general workflow involves two key stages:

  • Activation: The carboxylic acid reacts with a "coupling reagent" to form an activated species, such as an active ester, O-acylisourea, or acid anhydride.[5][8]

  • Coupling: The activated intermediate rapidly reacts with the amine to form a stable tetrahedral intermediate, which then collapses to yield the desired amide bond and a non-reactive byproduct.

The choice of coupling reagent is critical and depends on factors such as substrate steric hindrance, the presence of sensitive functional groups, and the need to suppress side reactions like racemization.[5][9]

G cluster_activation Activation Stage RCOOH Carboxylic Acid ActivatedIntermediate Activated Intermediate (e.g., O-Acylisourea, Active Ester) RCOOH->ActivatedIntermediate CouplingReagent Coupling Reagent (e.g., EDC, HATU) Tetrahedral Tetrahedral Intermediate ActivatedIntermediate->Tetrahedral Amine 1-(2-Fluoroethyl)piperidin-3-amine Amine->Tetrahedral + Base (if needed) Amide Final Amide Product Tetrahedral->Amide Byproduct Byproduct (e.g., DCU, HOBt) Tetrahedral->Byproduct

Figure 1: General workflow for amide coupling reactions.

Key Reagent Classes and Their Rationale

Carbodiimides (EDC, DCC)

Carbodiimide-based reagents are a cost-effective and widely used class of activators.[8] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.

  • Mechanism: The O-acylisourea can react directly with the amine. However, it is prone to racemization (for chiral carboxylic acids) and can rearrange to a stable N-acylurea byproduct.[8]

  • Additives (HOBt, HOAt): To mitigate these side reactions, additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are almost always included. These additives rapidly trap the O-acylisourea to form a more stable, yet still highly reactive, active ester, which couples cleanly with the amine while suppressing racemization.[8]

  • Choice of Reagent: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is preferred for solution-phase synthesis as its urea byproduct is water-soluble, facilitating purification. Dicyclohexylcarbodiimide (DCC) forms a urea byproduct that is insoluble in most organic solvents, which can be removed by filtration but makes it unsuitable for solid-phase synthesis.[9]

Aminium/Uronium and Phosphonium Salts (HATU, HBTU, PyBOP)

These reagents are among the most efficient and reliable for amide bond formation, especially for challenging or sterically hindered substrates.[9]

  • Mechanism: These reagents, often based on HOBt or HOAt structures, react with the carboxylic acid to directly form the corresponding active esters.

  • Advantages: Reactions are typically fast, high-yielding, and exhibit very low levels of racemization.[9] Reagents like HATU are particularly effective for coupling with less reactive amines.[6] Phosphonium salts like PyBOP have the advantage of not forming guanidinium byproducts, which can sometimes occur with aminium salts if the amine is added before the carboxylic acid.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Standard Coupling using EDC and HOBt

This protocol is a robust and economical choice for routine amide synthesis.

Materials:

  • 1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride (1.0 eq)

  • Carboxylic Acid (1.05 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • Diisopropylethylamine (DIPEA) or Triethylamine (Et3N) (3.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous NaHCO3 solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous MgSO4 or Na2SO4

  • Silica gel for chromatography

Step-by-Step Methodology:

  • Carboxylic Acid Activation:

    • To a clean, dry round-bottom flask under an inert atmosphere (N2 or Argon), add the carboxylic acid (1.05 eq), HOBt (1.2 eq), and anhydrous DCM (or DMF) to a concentration of approximately 0.1 M.

    • Stir the mixture until all solids are dissolved.

    • Cool the flask to 0 °C using an ice-water bath. This is crucial to control the exothermic reaction and minimize potential side reactions.

    • Add EDC·HCl (1.2 eq) portion-wise to the cooled solution.

    • Allow the reaction to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30-60 minutes. This "pre-activation" step ensures the formation of the HOBt-ester before the amine is introduced.

  • Amine Addition:

    • In a separate flask, dissolve 1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride (1.0 eq) in a minimal amount of anhydrous DCM/DMF.

    • Add DIPEA (3.0 eq). Two equivalents are required to neutralize the dihydrochloride salt, and one equivalent is needed to scavenge the HCl generated during the coupling reaction.

    • Add the amine/base solution dropwise to the activated carboxylic acid mixture at room temperature.

  • Reaction Monitoring & Workup:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 2-16 hours).

    • Once complete, dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with saturated aqueous NaHCO3 (2x), water (1x), and brine (1x). This removes the water-soluble urea byproduct, excess HOBt, and residual base.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product via flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in DCM or ethyl acetate in hexanes) to afford the pure amide.

Protocol 2: High-Efficiency Coupling using HATU

This protocol is recommended for sterically hindered substrates, electron-deficient amines, or when rapid and high-yielding coupling is paramount.

Materials:

  • 1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride (1.0 eq)

  • Carboxylic Acid (1.0 eq)

  • HATU (1.1 eq)

  • Diisopropylethylamine (DIPEA) (4.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous LiCl or NaHCO3 solution

  • Brine

  • Anhydrous MgSO4 or Na2SO4

Step-by-Step Methodology:

  • Reaction Setup:

    • To a clean, dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq), 1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride (1.0 eq), and HATU (1.1 eq).

    • Add anhydrous DMF to a concentration of approximately 0.1-0.2 M.

    • Stir the resulting suspension at room temperature.

  • Initiation and Monitoring:

    • Add DIPEA (4.0 eq) dropwise to the mixture. The reaction is often mildly exothermic.

    • Stir the reaction at room temperature. HATU-mediated couplings are typically very fast, often reaching completion within 30-90 minutes.

    • Monitor the reaction progress by TLC or LC-MS.

  • Workup & Purification:

    • Once the reaction is complete, dilute the mixture with Ethyl Acetate.

    • Wash the organic layer thoroughly with saturated aqueous LiCl or 5% NaHCO3 solution (3x) to remove DMF and water-soluble byproducts. Follow with a brine wash (1x).

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

    • Purify the crude product via flash column chromatography as described in Protocol 1.

G start Start prep Prepare Reactants: - Carboxylic Acid - Amine Salt - Coupling Reagent - Base & Solvent start->prep activate Activate Carboxylic Acid (e.g., add EDC/HOBt at 0°C) prep->activate add_amine Add Amine/Base Solution activate->add_amine react Stir at Room Temperature add_amine->react monitor Monitor Progress (TLC / LC-MS) react->monitor monitor->react Incomplete workup Aqueous Workup (Wash with NaHCO3, Brine) monitor->workup Reaction Complete purify Purify Product (Column Chromatography) workup->purify end Pure Amide purify->end

Figure 2: Experimental workflow for a typical amide coupling.

Data Summary & Troubleshooting

Table 1: Comparison of Common Coupling Conditions

ParameterProtocol 1: EDC/HOBtProtocol 2: HATU
Coupling Reagent EDC·HClHATU
Additive HOBtNone (inherent)
Base DIPEA or Et3NDIPEA
Typical Solvent DCM, DMFDMF, NMP
Relative Cost LowerHigher
Reaction Time 2 - 16 hours30 - 90 minutes
Key Advantage Cost-effective, reliable for most substrates.High efficiency, fast, ideal for difficult couplings.
Considerations Requires pre-activation; potential for N-acylurea byproduct.Byproducts are water-soluble, simplifying workup.

Table 2: Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive coupling reagent (hydrolyzed).2. Insufficient base to free the amine from its salt.3. Sterically hindered substrates.4. Insufficient activation time (EDC/HOBt).1. Use fresh, high-purity coupling reagents.2. Ensure at least 2 eq. of base are used for the dihydrochloride salt, plus an extra equivalent for the reaction.3. Switch to a stronger coupling reagent like HATU. Consider gentle heating (40-50 °C).4. Increase pre-activation time to 60-90 minutes.
Multiple Byproducts 1. Racemization of chiral acid.2. Amine reacting with coupling reagent (guanidinium formation).3. O-acylisourea rearrangement (EDC).1. Ensure an additive like HOBt or HOAt is used with carbodiimides.2. For aminium salts, add the amine after the carboxylic acid and coupling reagent have been mixed.3. Use HOBt and ensure proper pre-activation before adding the amine.
Difficulty in Purification 1. Urea byproduct from DCC/EDC is co-eluting.2. DMF is difficult to remove.1. If using EDC, perform a thorough aqueous wash. If DCC was used, filter the crude reaction mixture before workup.2. For DMF, perform multiple washes with saturated LiCl or brine during workup.

References

  • Dalton Transactions. Mechanistic insights into amide formation from aryl epoxides and amines catalyzed by ruthenium pincer complexes: a DFT study. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqhMZVrS4La8t1ahivnfI1YZAlWo4rE7YedEqEv9PWhjqhmV3aHCgaOZCOrsobBLYZuu4V87OaiCTNuL433SQJVP-4ukC0GoJ6hL58dASL9P98GEnvK4Y1vIqGrwRStu0kFBiSMhx219lueIDJZ5Nc71dta9dPmJ09Kt0=]
  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdsSNeQ4al9tDJm1_v7KR1W81nWFSTTEurvt0N8jeHCZARJcm3LSUixj9j50_IvgYh9jgha-q0AF7HaTr5Wq-VYAZdFJD2rPK_b_urxU7go_nK1SluHeNUZ_tlEFsFHau1gbPJCaS3Vup4NTqYlfDSUeQRJQ==]
  • PubMed. Mechanistic insight into benzenethiol catalyzed amide bond formations from thioesters and primary amines. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJEhbBL6opkIm3i2GmBBLurjEkIxyXjbTWxBS-kJqlW6nEDbdAc7dhipo2SgRY9KjAvktC87vc1fKfnzaFtL6aS66GkfPhlFuAPWMZN7VM-AH0xsGcNVBo3pFkucC_HzavfbU=]
  • Insights into Fast Amide Couplings in Aqueous Nanomicelles. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3m7u5yC5NxKk2yTpnR8qO3AZhvxzoo8ACdFZUPkhZqcSdAIAcG9FEBpx0wSV4rEdbTk5aLurX3bTvxnvaupCPXpeMFRwDbXeVnSwBdihk8ZDHTr7TmaPeAbulsmtKMTE4pE0C]
  • PubMed. Mechanistic Insights into the Reaction of Amidines with 1,2,3-Triazines and 1,2,3,5-Tetrazines. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFASsjeuu7VavMatQYmh61D0zo4yAdLGym11GyHmZ8uGjYpZ5KFO28cDUZT2nEDsmPCAVeR79PUB4GByZycvU3VgKlx9Oft01ulhtIxkHM_ppzQ4836n_RViv98XToWh8DtxNk=]
  • BLD Pharm. 1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMymToZjq3fxO_zlc7Pha5qtz4axya8yHAzfeLmBsCuhpky_yrRGTSr2aCXBm4vGp6ZrJKUah6aKdxC6Qpg9qsnfeiB0zNCTTb80M37w0Qo6t_ebwh11m5bI2AB928TV56U0as1Tt7J74DiF4G]
  • Aapptec Peptides. Coupling Reagents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMb1qIqdToVcF0VxZb9DLPwZql9fkLxt1KSUmZ6beJBx1aEG8C-rhX9xAK8UO2MK-PydM1sIxCbF2vKLE81ml98cqjCtZ-w4d4WwUc6WiUUydg0uOVRmjYIk-e10THjo2dv8zJencCrMV1L52du6SqtrtxkOOAmeWLIdlx2Um2k8nP7tb3Q7iU8vjhgQ==]
  • Fisher Scientific. Amide Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHddcYD2o5XNy6HYQdXhM8zza4GSTJlg688noxEpnuekHTzmtby3-XwwX0QfEVLy9pUl7whoQjjSZnVYCweCAI3FK92QrP7Hm4Zm2kzTLR_rB-e3M0k1IyuVYizHeOpcFjEG22l_l87AMHGRVz8ferui8rQJ_iMEDRpUPa78CbogDcFPvggowxpWxHe0y4LIaS4NL6ltyasNdzsUN8xy4nWuFc=]
  • Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxxbhI5ZI5JyC_xQCcz8NNJIlyttnLBwZr0Wi6d7u6EKSMG63fQp86zHTRbH9Ac1HmqCj96TKhZ3UM3KXkcOfBZE1A-OY-HAR542GuV1XZpl63Tkvb4kX3X0FgtVz_FSN3aINCiI-Ta4D2Mm8Jtg3pYYXIZpcjmsEDB8lNGT6uPJXQZkBC_u-f62lx3WNsFzdnnHCtRp8p3bfOlgyB9fkvhsY18vd3cZ-1gV14tEC2hH4=]
  • ResearchGate. Current and emerging applications of fluorine in medicinal chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE68ORe0Opp8JZjxIjLOJUX2Ru3ZtNGLHZvFczojCwhuM4CtZv7PDlnSplkXuNHzA4tLQLzS3sy8o0EPtYtg-AdUVLZxEqc_7Pvb_lX2VtVif_8Iv0UHp3h-jg63v3gHGj6oHxPExxNwyDeV35i9WPwL6Ch7PrbZ-v6qqKljc5xD5wu7MjZGkG0IjKYnALX4_d6Olzx28g_GNu0PSxvlOOtq3BZka6jrEkPReKi7p01lo0=]
  • BLDpharm. 1-(2-Fluoroethyl)piperidin-4-amine. [URL: https://vertexaisearch.cloud.google.
  • PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsOUp91BCwLiPOqLZz7lZ_hbknY5Fld5hwde_HH1Qp8MI1K35YJyTgIVOWq__ddTPRLMTOn9-mjukm-FMxQ1FEoiQb1L0Op1plv-lk0VXu8gmNpjQK-gi1MTlX7ARnozeAe83BaeMgWVPKQg==]
  • MedChemComm (RSC Publishing). 2-[18F]Fluoroethyl tosylate – a versatile tool for building 18F-based radiotracers for positron emission tomography. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7dg8Vb-waryt0MfgV6bqPaWgSGWkTWz0wbhHdLF7PcgC8vgZUdKIY3bsqlrs3ICu3ZQSQSuhutocu6pR-QJOeV33b71i1OTPFqosGivichDPmdo2Xa11m1L7GmqQ_Uz_znw-Yb4sKk6i10ydjCneuyyyDBxWRApx_ZQ8=]
  • SciSpace. Fluorine in medicinal chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2BhymHAjhrkdSzNJjs3Lf-jPD05x-OdMKhANgzStKkiQ0rnsi5KViFxE2tZ1e1vTqZaycGV_vS4W5T_kY_7N--urqEDyWIm9tA6xscO6kUQPJexK6mlUpiHveqLOJ1tYIqaBDGicDY3JrlYB4_FrBWXk-2ZeycxNrSUalgK54zOc=]
  • PubMed. The role of fluorine in medicinal chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5Y1PVElhdWNzaVL-AFyqHNshqlD0IDX7_c62eHWM_XoBQyzpLRaAT_NFvP23XJUv3-h2aQYvuyBQaAk-ECkmW0WtNdGnwbLiJei3btNSIpr1bcEFZgx9xl-9KIRC0HQ1BcbA=]
  • MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElf-w5zW7D9Q8tKYuxIGwcYAleHUFhyG1uFX7oS1zXk0_5MU1gRoNod0BAT8DOiAYNLCzyiginSVzfMlqhFhURDXKLRGlHjNgimugMMliw76CagUBzGOthM8sHam2iNUeE4hM=]
  • PMC - NIH. One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjcu21FI-jhN2pgEwJJnNuGe3Y295wOpeRouUzf2GI72JajkJfEQB4kEuyiaxhhbrTav2lJzo6Iwdp2lF-yWaY39lL6Qb74yeaX7FbabQTNZya3JTFWNsRAyUAz015uHqWqowbPuiiOS3Bnw==]
  • Benchchem. Application Notes: Amide Bond Formation with Piperidine-C-Pip-C2-Pip-C2-OH for PROTAC Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEusl_WC-XlhyRzH8TLNmtU3td8VJqBagsTL2-XIFV_HbxLo8Cib7pDrbhT85-jMpvcTXWvuJPJmE3dKTQLCDIHwuTuzynNpmZp8yo0XZIXX-aTHwbh8_0hxlFXldIhOyRsg31LlTBxUm06ZRHUMAqzX-UaOHdTxXpfuyvXtxnqDmOZIieq6C5ljmJpWaic50nTXU3jlfvY3H2Cma_vH5EEgw03oNeGg5XVBDxJwhczJwkbqwNvxaIbiR05]
  • ResearchGate. One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVis7OBnY4OmPE6wOxmGicpw2bE-UzwA-ocWzTdZdBET2VY_TXZiQd07IlLsLR-jdpKYV6z-n7asqPrGT1NZrMi4fj-C8ESasxJRS3CD5rq_XnFabT8yLsDjx9haQNDZIQ9s9t9I7RNKGTmDAyzFJaEahTzNKJyCH1k4tovj8OqSZr3Ltf7mzp-DYp65PdT1Cq7lVUTuP9h_FuUJioiYacHbYQo6SIHqJUQIkbeEb4mHrk]
  • ACG Publications. Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqnRoFsEXjuIuYFi17IrtQpIq6svgK1sbxXDx3Zc4-oClq9qhECccWUXbvi4uQCMY-WIZL68eoGxh2hGH65QNM5fDw9o5I2ilvhpsWEeixU438x41H_xR-t_7f_mZVLWNhNrYvCkbxqVY_a0UVJvBs4uK5hLanZ0w=]
  • PMC - NIH. Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVa3g3AeUhfzAI9f9rlF8DVHL6R8MuK2Q5T9t0HiBMbstsRS4241-rwXWnFU0_rEUb8vunmvshUIY31NE2J5jYoResDWfuY2Bq4DY9LhY55trs7EU8GQQKlt8ipq6xdQXDY4mBSrASPM-JoA==]
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQ3rUDxt6tXRfS0WmRoUEmknBLY6B5DeKAY5mIMVkRdZaX4pVWq72ECD-O4LQ4UACQmTRMc7fd7PwDhp1YkyiIln3o350dCdz2wv3v5IwoHganM4vphCHdP3wifsIvjXHL6gv7x67O46Ec9A==]
  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrHZUIRKA6Q_ZbIwKjO-T1nbQYorMLs_5zg6SAV4GF5uYSvCzMIgwp_YrvOuK_RahYE55isdqQS5ITsbfTBnkV5ut7Lx6VCuNv-5RYYULH92Hq6iV5PAyfCQ==]
  • ResearchGate. Enantioselective Synthesis and Physicochemical Properties of Libraries of 3-Amino- and 3-Amidofluoropiperidines. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFo6vovQayr2N8QwchWnEzw-sqz5yO1zKJzulDMq1VZzQHwBtWwLv8kg77N4AzYYqr7YuFjbeKGc0t3t4psaXkjRedosLEYmfQ9f8C9_5pvbJYXyvEq5G2fqDyM1Ggu4JLEJsSsdUYhqTqznZCrZ4ZznCkijqTDS8Zm06YLPmvQTebGHPbV-iSguizgcvEzff6ZIDwDLVftgZQyQrNQaJxwSJ3LM8KAk06RRDVKJFJrtq1PUWkxiw4KLQSKW5peLyHc2hn8F2ceR8x7m17AG9fpCHhYZYsWi6c1NB4oQVhjBB1mZXaQJUyj3_criIaMQk-I]
  • Sigma-Aldrich. 1-(2-Aminoethyl)piperidine 98 27578-60-5. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWw_h5ItuI2bsxPl_M7_mF1l7f7hnjrbpKbsHgwvbEIWC5k19hNb0CKGg9RLmfEcD66sAxNWtHkVPXw_GS6gJB1s1nt3AhiH0fbDBKO8U3dPyiNDbVDGC-WHava2iK1x3FwkzfskUVtbbRKjD3zF0MAcoN]
  • PubChem - NIH. Piperidin-3-amine | C5H12N2 | CID 148119. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbHATJWYGUX5OZfF_ybDf--04abJZ8pXzzu98-a8i33gCOs4letwwwZfMERWvfi_8a4NX3yy9tYaH58LmXuNiJ3KNs8fqJzJBY4KzqPN81Q8TyvRfSKtl8dMxVW9PAGa3GRIu3viLiVOj3pVOI7avFc7JKFoI=]
  • PMC. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxHo5bG4o4tqfoUHwOxqOaDoLfNW5RAi0bMVKTK3UpETnXpTBe1_dO_iMliTpFRLyoMuV_jQ6anHv56k-EZSUI-nHJqfU7TU6ZM5p7BRidY9Z4CS-_vf210DJv00vdlx2viAXLrD2sKq15Qw==]
  • Santa Cruz Biotechnology. 1-(2-Aminoethyl)piperidine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwMQUSKmzyrAQUgpKmDNfvVQTvCYFbOSPm7qJVEG38emDjGGqGVcOr56bbET761YyywW-jje_nOodjUZOFOanig9YD42oLa87Yn2YhpzVo0gvscT08K-T5F5s_arJp-2ZSNu8=]

Sources

Application Notes & Protocols for 1-(2-Fluoroethyl)piperidin-3-amine as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Value in Medicinal Chemistry

The piperidine ring is a cornerstone of modern drug design, recognized as one of the most prevalent nitrogen-containing heterocycles in FDA-approved pharmaceuticals.[1][2] Its saturated, three-dimensional structure allows for precise spatial orientation of substituents, enabling optimal interactions with biological targets.[3][4] The introduction of 1-(2-Fluoroethyl)piperidin-3-amine as a building block offers medicinal chemists a powerful tool to leverage this privileged scaffold while introducing unique physicochemical properties imparted by the fluoroethyl moiety.

The strategic incorporation of fluorine into drug candidates is a widely adopted strategy to modulate metabolic stability, membrane permeability, pKa, and binding affinity.[5][6] The 2-fluoroethyl group, specifically, can enhance blood-brain barrier penetration, a critical attribute for developing agents active in the central nervous system (CNS).[7] This guide provides a comprehensive overview of the properties, handling, and synthetic applications of 1-(2-Fluoroethyl)piperidin-3-amine, with a focus on its use in amide bond formation—the most common reaction in medicinal chemistry.[8][9]

Physicochemical Properties & Quality Control

Ensuring the identity and purity of starting materials is a prerequisite for successful and reproducible synthesis. 1-(2-Fluoroethyl)piperidin-3-amine is typically supplied as a dihydrochloride salt, which enhances its stability and handling characteristics.[7][10]

Table 1: Physicochemical and Registry Information

Property Value Source(s)
Chemical Name 1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride [7][10]
Molecular Formula C₇H₁₇Cl₂FN₂ [7]
Molecular Weight 219.13 g/mol [7]
CAS Number 1654772-84-5 [7][10]
Appearance White to off-white powder or crystals [11]

| Storage | Store at room temperature under an inert atmosphere |[11] |

Analytical Characterization

Standard analytical techniques should be employed to verify the structure and purity of the intermediate before use.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The ¹H NMR spectrum is expected to show characteristic signals for the piperidine ring protons, the methylene protons of the fluoroethyl group (with coupling to fluorine), and the amine protons.[12][13] The presence of the fluorine atom can be definitively confirmed with ¹⁹F NMR.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight of the free base. High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the elemental composition.[14]

  • Infrared (IR) Spectroscopy: An IR spectrum will show characteristic stretches for N-H (amine) and C-F bonds.[13]

Safety and Handling Protocols

Working with piperidine derivatives and fluorinated organic compounds requires strict adherence to safety protocols.[15][16]

  • Personal Protective Equipment (PPE): Always wear tightly fitting safety goggles, a lab coat, and chemical-resistant gloves (inspect gloves prior to use).[15][17]

  • Ventilation: Handle the compound exclusively in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[15][18]

  • Spill Management: In case of a spill, evacuate the area. Cover the spill with a non-flammable absorbent material (e.g., sand or diatomaceous earth), collect it into a sealed container, and dispose of it as hazardous waste.[16] Do not let the chemical enter drains.[15]

  • First Aid:

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[17][18]

    • Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with plenty of water for at least 15 minutes.[16][17]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[15][19]

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[18][19]

Core Synthetic Application: Amide Bond Formation

The primary amine at the 3-position of 1-(2-Fluoroethyl)piperidin-3-amine is a potent nucleophile, making it an ideal partner for coupling with carboxylic acids to form amide bonds.[20] This reaction is fundamental to building more complex molecules in drug discovery programs.

Workflow for Synthetic Elaboration

The general process involves coupling the amine intermediate with a carboxylic acid of interest, followed by purification and characterization to yield the final target compound for biological evaluation.

G cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream Processing A 1-(2-Fluoroethyl)piperidin-3-amine (Free Base Generation) C Amide Coupling (e.g., HATU, DIPEA, DMF) A->C B Carboxylic Acid (R-COOH) B->C D Aqueous Workup (Extraction & Washing) C->D Quench Reaction E Purification (Column Chromatography) D->E Crude Product F Characterization (NMR, LC-MS, HRMS) E->F Purified Fractions G Final Compound (For Biological Assay) F->G

Caption: General workflow for using the intermediate in amide synthesis.
Mechanism of HATU-Mediated Amide Coupling

Amide coupling reactions require the activation of the carboxylic acid to make it susceptible to nucleophilic attack by the amine.[8] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a common and efficient coupling reagent that minimizes side reactions and racemization.[9]

G Acid R-COOH ActiveEster O-Acyl-isourea (Active Ester) Acid->ActiveEster HATU HATU HATU->ActiveEster Base Base (DIPEA) Base->ActiveEster Deprotonates Acid Tetrahedral Tetrahedral Intermediate ActiveEster->Tetrahedral Amine 1-(2-Fluoroethyl)piperidin-3-amine Amine->Tetrahedral Nucleophilic Attack Product Amide Product Tetrahedral->Product Byproduct HOBt Byproduct Tetrahedral->Byproduct Collapse

Caption: Simplified mechanism of HATU-mediated amide coupling.

Detailed Experimental Protocol: Amide Coupling

This protocol describes a general procedure for the coupling of 1-(2-Fluoroethyl)piperidin-3-amine with a generic carboxylic acid.

Objective: To synthesize N-(1-(2-fluoroethyl)piperidin-3-yl)benzamide from 1-(2-fluoroethyl)piperidin-3-amine and benzoic acid.

Materials & Reagents:

  • 1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride

  • Benzoic acid

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Protocol Steps:

  • Free Base Generation:

    • In a round-bottom flask, dissolve 1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride (1.0 eq) in a minimal amount of water or methanol.

    • Add a strong base (e.g., 2.5 eq of NaOH in water) and extract the free amine into an organic solvent like dichloromethane (DCM) or EtOAc.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Caution: The free base may be volatile; handle with care. Alternatively, use ≥3.0 equivalents of DIPEA in the subsequent coupling step to neutralize the dihydrochloride salt and act as the reaction base.

  • Amide Coupling Reaction:

    • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add benzoic acid (1.0 eq).

    • Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).

    • Add HATU (1.1 eq) to the solution and stir for 5 minutes.

    • Add DIPEA (3.0 eq, if starting from the dihydrochloride salt; 1.5 eq if starting from the free base).

    • Add a solution of 1-(2-fluoroethyl)piperidin-3-amine free base (1.05 eq) in a small amount of DMF.

    • Allow the reaction to stir at room temperature for 4-16 hours.

  • Reaction Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Aqueous Workup:

    • Once the reaction is complete, pour the mixture into a separatory funnel containing water.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude residue via flash column chromatography on silica gel.[21]

    • Select an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in DCM) based on TLC analysis.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the purified amide.

  • Characterization:

    • Confirm the identity and purity of the final product using NMR (¹H, ¹³C, ¹⁹F) and LC-MS.

Purification Strategies for Piperidine Derivatives

The purification of piperidine-containing compounds is crucial for obtaining materials suitable for biological testing.[21]

  • Column Chromatography: This is the most common method for purifying reaction products.[14][21] Due to the basic nature of the piperidine nitrogen, tailing on silica gel can be an issue. This can often be mitigated by pre-treating the silica with triethylamine or adding a small amount (0.5-1%) of triethylamine or ammonia solution to the eluent.

  • Recrystallization: If the final product is a stable solid, recrystallization is an excellent method for achieving high purity.[21] A solvent/anti-solvent system is often effective. The crude product is dissolved in a minimum amount of a "good" solvent and a "poor" solvent (in which the product is insoluble) is added slowly until crystallization occurs.[21]

  • Reverse-Phase HPLC (RP-HPLC): For highly polar compounds or for achieving very high purity (>98%), preparative RP-HPLC is the method of choice.[22] A C18 column is typically used with a mobile phase of acetonitrile and water, often containing 0.1% trifluoroacetic acid (TFA) to ensure the basic nitrogen is protonated.[22]

Conclusion

1-(2-Fluoroethyl)piperidin-3-amine is a valuable and versatile building block for pharmaceutical research and development. Its strategic combination of a privileged piperidine scaffold and a bio-pertinent fluoroethyl group provides a direct route to novel chemical entities with potentially enhanced drug-like properties. The protocols and guidelines presented here offer a robust framework for researchers to safely and effectively utilize this intermediate in the synthesis of next-generation therapeutics, particularly those targeting the central nervous system.

References

  • Safety Data Sheet. KISHIDA CHEMICAL CO., LTD. Available from: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available from: [Link]

  • Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. Molecules. Available from: [Link]

  • Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a - Semantic Scholar. Available from: [Link]

  • 1-(2-Fluoroethyl)piperidin-3-aminedihydrochloride - MySkinRecipes. Available from: [Link]

  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations - Scientific Update - UK. Available from: [Link]

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem. Available from: [Link]

  • Fluorinated building blocks in drug design: new pathways and targets - PMC. Available from: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. Available from: [Link]

  • Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances | Request PDF - ResearchGate. Available from: [Link]

  • Piperidine - SAFETY DATA SHEET - Penta chemicals. Available from: [Link]

  • Piperidine synthesis - Organic Chemistry Portal. Available from: [Link]

  • X-ray diffraction and VT-NMR studies of (E)-3-(piperidinyl). Journal of Molecular Structure. Available from: [Link]

  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. RSC Medicinal Chemistry. Available from: [Link]

  • WO2011160037A2 - Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride - Google Patents.
  • Coupling Reagents in Amide Synthesis - Organic-Reaction | PDF - Scribd. Available from: [Link]

  • 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC. Available from: [Link]

  • Process optimization for acid-amine coupling: a catalytic approach - Current Chemistry Letters. Available from: [Link]

  • Preparation and characterization of the 'research chemical' diphenidine, its pyrrolidine analogue, and their 2,2-dipheny. Drug Testing and Analysis. Available from: [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides. Available from: [Link]

  • A New Methodology for Synthetic Peptides Purification and Counterion Exchange in One Step Using Solid-Phase Extraction Chromatography - MDPI. Available from: [Link]

  • CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride - Google Patents.

Sources

Preparation of Chiral (R)- and (S)-1-(2-Fluoroethyl)piperidin-3-amine: A Comprehensive Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Fluorinated Piperidines in Modern Drug Discovery

Chiral amines, particularly those embedded within heterocyclic scaffolds like piperidine, represent a cornerstone of modern medicinal chemistry. The precise three-dimensional arrangement of substituents on the piperidine ring is often critical for optimal interaction with biological targets, leading to enhanced potency, selectivity, and improved pharmacokinetic profiles.[1] The introduction of a fluorine atom, a bioisostere for a hydrogen atom or a hydroxyl group, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity through favorable electronic interactions. Consequently, the development of robust and efficient synthetic routes to enantiomerically pure fluorinated piperidine derivatives, such as (R)- and (S)-1-(2-Fluoroethyl)piperidin-3-amine, is of paramount importance for the advancement of novel therapeutics.

This comprehensive guide provides detailed application notes and protocols for the preparation of both (R)- and (S)- enantiomers of 1-(2-Fluoroethyl)piperidin-3-amine. We will explore two primary strategies for obtaining the chiral 3-aminopiperidine core: classical chiral resolution of a racemic mixture and a modern asymmetric enzymatic approach. Subsequently, a detailed protocol for the crucial N-fluoroethylation step will be presented, followed by analytical methods for the determination of enantiomeric purity. This document is intended for researchers, scientists, and drug development professionals seeking to synthesize these valuable building blocks for their research and development programs.

Strategic Approaches to Chiral 3-Aminopiperidine

The synthesis of the target compounds hinges on the efficient preparation of the enantiomerically pure 3-aminopiperidine core. Two primary strategies are presented here, each with its own advantages and considerations.

Strategy 1: Classical Chiral Resolution via Diastereomeric Salt Formation

This traditional and often highly effective method relies on the reaction of a racemic amine with a chiral resolving agent to form a pair of diastereomeric salts.[2] Due to their different physicochemical properties, these diastereomers can be separated by fractional crystallization. The desired enantiomer is then liberated from the purified diastereomeric salt. For the resolution of racemic 3-aminopiperidine, (+)-Dibenzoyl-D-tartaric acid is a commonly used and effective resolving agent.[2]

Experimental Protocols

PART 1: Preparation of Chiral (R)- and (S)-3-Aminopiperidine

This protocol outlines the separation of racemic 3-aminopiperidine into its (R)- and (S)-enantiomers using (+)-dibenzoyl-D-tartaric acid as the resolving agent.

Materials:

  • Racemic 3-aminopiperidine

  • (+)-Dibenzoyl-D-tartaric acid

  • Methanol

  • Diethyl ether

  • 10% Aqueous Sodium Hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware and filtration apparatus

Procedure:

  • Diastereomeric Salt Formation:

    • In a 500 mL Erlenmeyer flask, dissolve racemic 3-aminopiperidine (1.0 eq) in methanol (5-10 volumes).

    • In a separate flask, dissolve (+)-Dibenzoyl-D-tartaric acid (1.0 eq) in methanol (5-10 volumes). Gentle heating may be necessary for complete dissolution.

    • Slowly add the solution of (+)-Dibenzoyl-D-tartaric acid to the stirred solution of racemic 3-aminopiperidine at room temperature.

    • Stir the resulting mixture for 1-2 hours at room temperature, then cool to 0-5 °C and stir for an additional 2-4 hours to promote crystallization of the less soluble diastereomeric salt.

  • Fractional Crystallization:

    • Collect the precipitated solid by vacuum filtration and wash the filter cake with a small amount of cold methanol. This solid is enriched in one of the diastereomeric salts (typically the (R)-amine salt).

    • The mother liquor contains the more soluble diastereomeric salt (typically the (S)-amine salt). Concentrate the mother liquor under reduced pressure.

  • Liberation of the Free Amines:

    • For the (R)-enantiomer: Suspend the collected crystalline salt in a mixture of water and dichloromethane. Basify the mixture to pH > 12 with 10% aqueous NaOH solution with vigorous stirring.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford (R)-3-aminopiperidine.

    • For the (S)-enantiomer: Treat the concentrated mother liquor in the same manner as the crystalline salt to obtain (S)-3-aminopiperidine.

  • Enantiomeric Purity Assessment:

    • Determine the enantiomeric excess (ee) of the obtained (R)- and (S)-3-aminopiperidine using chiral HPLC analysis (see Protocol 3.1).

This protocol describes a modern and highly efficient method for the asymmetric synthesis of the Boc-protected chiral 3-aminopiperidine precursors using a transaminase enzyme.[3][4]

Materials:

  • N-Boc-3-piperidone

  • Isopropylamine (as amine donor)

  • Transaminase (e.g., ATA-25 or a suitable (R)- or (S)-selective transaminase)

  • Pyridoxal-5'-phosphate (PLP) (cofactor)

  • Triethanolamine buffer (100 mM, pH 7.5)

  • Dimethyl sulfoxide (DMSO)

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware and temperature-controlled shaker/stirrer

Procedure:

  • Reaction Setup:

    • In a reaction vessel, prepare a solution of triethanolamine buffer containing isopropylamine (1.1 M) and PLP (1.4 mM).

    • Add the immobilized transaminase enzyme (e.g., 200 mg for a 1.25 mmol scale reaction).

    • Stir the mixture at 35 °C and 550 rpm for 5 minutes.

  • Substrate Addition and Reaction:

    • Prepare a preheated solution of N-Boc-3-piperidone (1.0 eq) in DMSO.

    • Add the N-Boc-3-piperidone solution to the enzyme mixture.

    • Stir the reaction mixture at 50 °C and 550 rpm. Monitor the reaction progress by TLC or HPLC.

  • Work-up and Purification:

    • Upon completion, filter off the immobilized enzyme.

    • Adjust the pH of the filtrate to >12 with a suitable base (e.g., KOH).

    • Extract the aqueous layer with dichloromethane (4 x volumes).

    • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude (R)- or (S)-1-Boc-3-aminopiperidine.

    • Purify the product by flash column chromatography if necessary.

  • Boc-Deprotection:

    • Dissolve the purified (R)- or (S)-1-Boc-3-aminopiperidine in a suitable solvent (e.g., ethanol or dioxane).

    • Add a solution of hydrochloric acid (e.g., 4M in dioxane or acetyl chloride in ethanol) at 0 °C.

    • Stir the mixture at room temperature until deprotection is complete (monitor by TLC).

    • The product, (R)- or (S)-3-aminopiperidine dihydrochloride, will often precipitate as a white solid. Collect the solid by filtration and wash with a cold solvent.

PART 2: N-Fluoroethylation of Chiral 3-Aminopiperidine

This protocol describes the N-alkylation of the chiral 3-aminopiperidine with a suitable 2-fluoroethylating agent. To avoid competing N-alkylation at the primary amine, it is advisable to first protect the 3-amino group. A tert-butoxycarbonyl (Boc) group is a suitable protecting group that can be readily removed under acidic conditions.

Materials:

  • (R)- or (S)-3-Amino-1-Boc-piperidine (from Protocol 1.2) or Boc-protected amine from Protocol 1.1

  • 1-Bromo-2-fluoroethane or 2-Fluoroethyl tosylate

  • Potassium carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA)

  • Acetonitrile (ACN) or Dimethylformamide (DMF)

  • Standard laboratory glassware and heating apparatus

Procedure:

  • N-Alkylation:

    • In a round-bottom flask, dissolve the Boc-protected chiral 3-aminopiperidine (1.0 eq) in anhydrous acetonitrile or DMF.

    • Add a base such as potassium carbonate (2.0 eq) or DIPEA (1.5 eq).

    • Add the 2-fluoroethylating agent (1-bromo-2-fluoroethane or 2-fluoroethyl tosylate, 1.2 eq) dropwise at room temperature.

    • Heat the reaction mixture to 60-80 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and filter off any inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude N-fluoroethylated and Boc-protected intermediate.

    • Purify the product by flash column chromatography on silica gel.

  • Boc-Deprotection:

    • Follow the deprotection procedure outlined in Protocol 1.2, step 4, to remove the Boc group and obtain the final product, (R)- or (S)-1-(2-Fluoroethyl)piperidin-3-amine, typically as a dihydrochloride salt.

PART 3: Analytical Methods

This protocol provides a general method for determining the enantiomeric excess (ee) of the final products. The conditions may require optimization for specific instrumentation and columns. Pre-column derivatization is often employed to improve detection and resolution.[5]

Materials:

  • Sample of (R)- or (S)-1-(2-Fluoroethyl)piperidin-3-amine

  • Derivatizing agent (e.g., p-toluenesulfonyl chloride)

  • Base (e.g., triethylamine)

  • Chiral HPLC column (e.g., Chiralpak AD-H)

  • HPLC grade solvents (e.g., ethanol, diethylamine)

  • HPLC system with UV detector

Procedure:

  • Sample Derivatization (if necessary):

    • Dissolve a small amount of the amine sample in a suitable solvent.

    • Add a base and the derivatizing agent.

    • Allow the reaction to proceed to completion.

    • Quench the reaction and extract the derivatized product.

  • HPLC Analysis:

    • Column: Chiralpak AD-H (or equivalent)

    • Mobile Phase: A typical mobile phase is 0.1% diethylamine in ethanol.[5]

    • Flow Rate: 0.5 mL/min

    • Detection: UV at 228 nm (will depend on the chromophore introduced during derivatization)

    • Injection Volume: 10 µL

    • Inject the derivatized sample and record the chromatogram.

    • Calculate the enantiomeric excess based on the peak areas of the two enantiomers.

Data Presentation

Compound Synthetic Strategy Yield (%) Enantiomeric Excess (ee %) Analytical Method
(R)-3-AminopiperidineChiral Resolution~40-45>99Chiral HPLC
(S)-3-AminopiperidineChiral Resolution~40-45>99Chiral HPLC
(R)-1-Boc-3-aminopiperidineEnzymatic>70>99Chiral HPLC
(S)-1-Boc-3-aminopiperidineEnzymatic>70>99Chiral HPLC
(R)-1-(2-Fluoroethyl)piperidin-3-amineN-Alkylation & Deprotection~60-70>99Chiral HPLC
(S)-1-(2-Fluoroethyl)piperidin-3-amineN-Alkylation & Deprotection~60-70>99Chiral HPLC

Yields and ee values are representative and may vary depending on specific reaction conditions and optimization.

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_chiral Chiral Synthesis/Resolution cluster_intermediate Chiral Intermediates cluster_protection Protection (if needed) cluster_alkylation N-Fluoroethylation cluster_deprotection Deprotection cluster_final Final Products racemic Racemic 3-Aminopiperidine resolution Chiral Resolution (+)-DBTA racemic->resolution prochiral N-Boc-3-piperidone enzymatic Asymmetric Reductive Amination (Transaminase) prochiral->enzymatic r_amine (R)-3-Aminopiperidine resolution->r_amine s_amine (S)-3-Aminopiperidine resolution->s_amine r_boc_amine (R)-1-Boc-3-aminopiperidine enzymatic->r_boc_amine s_boc_amine (S)-1-Boc-3-aminopiperidine enzymatic->s_boc_amine boc_protect_r Boc Protection r_amine->boc_protect_r boc_protect_s Boc Protection s_amine->boc_protect_s fluoroethylation_r N-Fluoroethylation r_boc_amine->fluoroethylation_r fluoroethylation_s N-Fluoroethylation s_boc_amine->fluoroethylation_s boc_protect_r->fluoroethylation_r boc_protect_s->fluoroethylation_s deprotect_r Boc Deprotection fluoroethylation_r->deprotect_r deprotect_s Boc Deprotection fluoroethylation_s->deprotect_s final_r (R)-1-(2-Fluoroethyl)piperidin-3-amine deprotect_r->final_r final_s (S)-1-(2-Fluoroethyl)piperidin-3-amine deprotect_s->final_s

Caption: Synthetic workflow for (R)- and (S)-1-(2-Fluoroethyl)piperidin-3-amine.

Chiral_Resolution_Diagram racemic_amine Racemic (R/S)-3-Aminopiperidine diastereomeric_salts Diastereomeric Salts ((R)-Amine-(+)-DBTA) + ((S)-Amine-(+)-DBTA) racemic_amine->diastereomeric_salts resolving_agent (+)-Dibenzoyl-D-tartaric Acid resolving_agent->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization less_soluble Less Soluble Salt (Enriched in (R)-Amine) crystallization->less_soluble more_soluble More Soluble Salt (in Mother Liquor) (Enriched in (S)-Amine) crystallization->more_soluble liberation_r Base Treatment less_soluble->liberation_r liberation_s Base Treatment more_soluble->liberation_s final_r (R)-3-Aminopiperidine liberation_r->final_r final_s (S)-3-Aminopiperidine liberation_s->final_s

Sources

Troubleshooting & Optimization

Improving reaction yields for 1-(2-Fluoroethyl)piperidin-3-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(2-Fluoroethyl)piperidin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve reaction yields, and troubleshoot common experimental challenges. We will delve into the underlying chemical principles to empower you to make informed decisions in your laboratory work.

Introduction: Synthetic Strategy and Key Challenges

The synthesis of 1-(2-Fluoroethyl)piperidin-3-amine presents a unique challenge due to the presence of two nucleophilic nitrogen atoms: a secondary amine within the piperidine ring and a primary amine at the 3-position. The goal is to achieve selective N-alkylation on the more nucleophilic ring nitrogen. The two most viable synthetic routes are:

  • Direct N-Alkylation: A direct SN2 reaction between piperidin-3-amine and a 2-fluoroethyl electrophile.

  • Reductive Amination: A two-step, one-pot reaction involving the formation of an iminium ion between piperidin-3-amine and fluoroacetaldehyde, followed by reduction.

This guide will address issues related to both pathways, focusing on maximizing yield and purity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis.

Question 1: My reaction yield is very low. What are the most likely causes and how can I fix it?

Low yield is the most common issue, often stemming from several factors. Use the following decision tree to diagnose the problem.

G start Low Yield Observed check_method Which synthetic route are you using? start->check_method alkylation Direct N-Alkylation check_method->alkylation Direct Alkylation red_am Reductive Amination check_method->red_am Reductive Amination q_salt Problem: Over-alkylation (Quaternary Salt Formation) alkylation->q_salt base_issue Problem: Inappropriate Base/Solvent alkylation->base_issue side_rxn_alk Problem: Side reaction at 3-amino group alkylation->side_rxn_alk q_salt_sol Solution: 1. Add alkylating agent slowly (e.g., via syringe pump). 2. Ensure piperidine is in slight excess. 3. Avoid overly harsh conditions. q_salt->q_salt_sol base_issue_sol Solution: 1. Use a non-nucleophilic, hindered base (e.g., DIPEA) or an inorganic base (K2CO3). 2. Switch to a polar aprotic solvent like ACN or DMF. base_issue->base_issue_sol side_rxn_alk_sol Solution: Consider protecting the 3-amino group with a Boc or Cbz group before alkylation. side_rxn_alk->side_rxn_alk_sol reductant_issue Problem: Incorrect Reducing Agent red_am->reductant_issue imine_issue Problem: Poor Imine Formation red_am->imine_issue reductant_issue_sol Solution: Use a mild reductant that is selective for imines over aldehydes, like NaBH(OAc)3 or NaBH3CN. reductant_issue->reductant_issue_sol imine_issue_sol Solution: 1. Control pH (mildly acidic, ~5-6). 2. Allow sufficient time for imine formation before adding the reducing agent. 3. Use a dehydrating agent (e.g., molecular sieves). imine_issue->imine_issue_sol

Caption: Troubleshooting Decision Tree for Low Yield.

In-depth Explanation:

  • Over-alkylation (Direct N-Alkylation): The product, a tertiary amine, is often more nucleophilic than the starting secondary amine. This can lead to a "runaway reaction" where the product reacts with the alkylating agent to form an undesired quaternary ammonium salt.[1][2] Using a syringe pump to add the alkyl halide slowly ensures the piperidine starting material is always in excess, minimizing this side reaction.[1]

  • Choice of Base and Solvent (Direct N-Alkylation): The reaction generates HBr or HCl, which will protonate the amine starting material, rendering it non-nucleophilic. A base is required to neutralize this acid.[1] Using a hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or an inorganic base like K₂CO₃ is crucial to avoid the base competing with the amine in the alkylation.[1][3] Polar aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF) are generally preferred.[1]

  • Reducing Agent (Reductive Amination): Strong reducing agents like NaBH₄ can reduce the starting aldehyde before it has a chance to form the imine with the amine.[4] Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are milder and more selective for the iminium ion, making them the reagents of choice for this one-pot reaction.[4][5][6]

Question 2: I am seeing multiple products on my TLC/LC-MS. What are they and how do I prevent them?

The formation of multiple products points to issues with selectivity or side reactions.

G SM Piperidin-3-amine + 1-Bromo-2-fluoroethane P1 Desired Product 1-(2-Fluoroethyl)piperidin-3-amine SM->P1 Selective N-Alkylation (Piperidine Ring) SP2 Side Product 2 N-(2-Fluoroethyl)piperidin-3-amine (Alkylation at 3-NH2) SM->SP2 Non-selective Alkylation SP1 Side Product 1 3-Amino-1,1-bis(2-fluoroethyl)piperidin-1-ium (Over-alkylation) P1->SP1 Excess Alkylating Agent SP3 Side Product 3 1-(2-Fluoroethyl)-N-(2-fluoroethyl)piperidin-3-amine (Dialkylation) P1->SP3 Non-selective Alkylation SP2->SP3 Further Alkylation

Caption: Potential Products in Direct N-Alkylation.

  • Cause 1: Over-alkylation: As discussed in Question 1, this forms the quaternary salt (SP1).

  • Cause 2: Lack of Regioselectivity: The primary amine at the 3-position can also be alkylated (SP2), and dialkylation at both nitrogens is possible (SP3). The secondary amine in the piperidine ring is generally more nucleophilic than the primary exocyclic amine, so reaction at the ring nitrogen is favored. However, this selectivity is not absolute and depends heavily on reaction conditions.

  • Cause 3: Elimination: The alkylating agent, 1-bromo-2-fluoroethane, can undergo E2 elimination in the presence of a strong, sterically hindered base to form vinyl fluoride, consuming your reagent.

Solutions:

  • Optimize Conditions: Lowering the reaction temperature can often improve selectivity by favoring the kinetically preferred product (alkylation on the more nucleophilic ring nitrogen).

  • Protecting Groups: The most robust solution for preventing reactions at the 3-amino position is to use a protecting group.[7] The tert-butyloxycarbonyl (Boc) group is ideal. It can be easily introduced onto the 3-amino group and removed under acidic conditions (e.g., TFA or HCl in dioxane) after the N-alkylation step.[8][9] This strategy ensures absolute regioselectivity.

Question 3: My purification by column chromatography is giving poor recovery. Are there better methods?

Purifying polar amines can be challenging due to their basicity and high water solubility.[10]

  • Issue: Amines can streak on silica gel columns, leading to broad peaks and poor separation. Residual starting material and the desired product often have similar polarities.

  • Solution 1: Modified Silica Gel Chromatography:

    • Base Washing: Pre-treat the silica gel by slurrying it in a solvent containing 1-2% triethylamine or ammonia. This deactivates the acidic silanol groups on the silica surface, preventing the amine product from sticking and streaking.

    • Solvent System: Use a gradient elution, starting with a less polar solvent system (e.g., 95:5 DCM:MeOH) and gradually increasing the polarity. Adding a small amount of triethylamine (0.5-1%) to the mobile phase can also significantly improve peak shape.

  • Solution 2: Acid-Base Extraction:

    • Dissolve the crude reaction mixture in a non-polar organic solvent like dichloromethane (DCM) or ethyl acetate.

    • Wash with a dilute aqueous acid solution (e.g., 1M HCl). The amine-containing compounds will be protonated and move into the aqueous layer, while non-basic impurities remain in the organic layer.

    • Separate the aqueous layer and basify it with a strong base (e.g., 6M NaOH) to a pH > 12.

    • Extract the deprotonated, free-base amine product back into an organic solvent.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the purified product.

  • Solution 3: Salt Formation: If the final product is required as a hydrochloride salt, you can bubble HCl gas through a solution of the purified free-base in a solvent like ether or ethyl acetate to precipitate the desired salt.[11]

Frequently Asked Questions (FAQs)

Q: Do I need to use a protecting group for the 3-amino group? A: It is highly recommended.[7] While the secondary ring amine is more nucleophilic, competitive alkylation at the primary amine is a significant risk. Using a protecting group like Boc simplifies the reaction, reduces the formation of side products, and ultimately makes purification easier, likely improving the overall yield.[1]

Q: What are the best analytical techniques to monitor this reaction? A: Thin-Layer Chromatography (TLC) is useful for initial qualitative monitoring. Stain with ninhydrin to visualize the primary amine starting material (which will give a distinct color) and the secondary/tertiary amine products. For more accurate monitoring and product identification, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. High-Performance Liquid Chromatography (HPLC) can be used for purity analysis of the final product.[12]

Q: My starting piperidin-3-amine has formed crystals in the bottle. What happened? A: This is common for amines. It has likely reacted with atmospheric carbon dioxide to form a piperidinium carbonate salt.[7] You can try to redissolve the material, but for best results, it is recommended to use a fresh bottle or purify the starting material by distillation before use. Storing amines under an inert atmosphere (Nitrogen or Argon) can prevent this.[7]

Q: Can I use 1-chloro-2-fluoroethane instead of 1-bromo-2-fluoroethane? A: You can, but the reaction will be significantly slower. Alkyl bromides are more reactive than alkyl chlorides in SN2 reactions due to bromide being a better leaving group. You would likely need to use higher temperatures or longer reaction times, which could increase the chance of side reactions.[13] Adding a catalytic amount of sodium or potassium iodide (Finkelstein reaction conditions) can help to in-situ generate the more reactive iodo-intermediate and speed up the reaction with the alkyl chloride.[3]

Experimental Protocols

Protocol 1: Direct N-Alkylation (with Protection)

G cluster_0 Step 1: Protection cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Deprotection p1 Dissolve piperidin-3-amine in DCM p2 Add Boc2O (1.1 eq) p1->p2 p3 Stir at RT for 4h p2->p3 p4 Work-up and purify to get Boc-protected intermediate p3->p4 a1 Dissolve protected intermediate in ACN p4->a1 a2 Add K2CO3 (2.0 eq) a1->a2 a3 Add 1-bromo-2-fluoroethane (1.2 eq) a2->a3 a4 Heat to 60°C overnight a3->a4 a5 Filter and concentrate a4->a5 d1 Dissolve crude product in Dioxane a5->d1 d2 Add 4M HCl in Dioxane d1->d2 d3 Stir at RT for 2h d2->d3 d4 Concentrate and purify to get final product as HCl salt d3->d4

Sources

Minimizing side reactions during fluoroethylation of piperidines

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Side Reactions and Optimizing Synthesis

Welcome to the technical support center for the N-fluoroethylation of piperidines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for challenges encountered during this critical synthetic transformation. The strategic introduction of a fluoroethyl moiety is a valuable tool in medicinal chemistry for modulating physicochemical properties such as basicity, lipophilicity, and metabolic stability.[1][2] However, the reaction is often plagued by side reactions that can complicate purification and reduce yields.

This resource provides a structured approach to troubleshooting, focusing on the mechanistic origins of common side products and offering validated strategies for their mitigation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the fluoroethylation of piperidine?

The primary side reactions encountered are:

  • Over-alkylation (Quaternization): The N-fluoroethylated piperidine product, a tertiary amine, is often more nucleophilic than the starting piperidine (a secondary amine), leading to a second alkylation event that forms a quaternary ammonium salt.[3]

  • Elimination (E2/E1cb): The 2-fluoroethylating agent can undergo base-catalyzed elimination to produce vinyl fluoride, a volatile and undesirable byproduct.[4]

  • Hofmann Elimination: If quaternization occurs, the resulting quaternary ammonium salt can undergo Hofmann elimination in the presence of a base to form an alkene and the N,N-dialkylpiperidine.[5][6]

Q2: My reaction is producing a significant amount of a quaternary ammonium salt. How can I prevent this over-alkylation?

Over-alkylation is a classic challenge in amine alkylation.[3] The key is to manage the relative concentrations of the nucleophile and electrophile.

Troubleshooting Steps:

  • Control Stoichiometry: Use a slight excess of the piperidine starting material relative to the fluoroethylating agent. This ensures the electrophile is more likely to encounter the starting secondary amine rather than the tertiary amine product.

  • Slow Addition of Alkylating Agent: Add the fluoroethylating agent slowly to the reaction mixture, using a syringe pump if possible.[7] This maintains a low concentration of the electrophile, kinetically favoring mono-alkylation.

  • Choice of Base: A non-nucleophilic, moderately strong base is often ideal. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are common choices as they are effective proton scavengers without actively participating in the alkylation.[7]

  • Monitor the Reaction: Closely monitor the reaction progress by TLC, LC-MS, or GC-MS to stop the reaction once the starting material is consumed, preventing further reaction to the quaternary salt.

Q3: I suspect my fluoroethylating agent is decomposing to vinyl fluoride. What causes this and how can I stop it?

This is likely due to an E2 or E1cb elimination reaction, promoted by the base in your reaction. The strength of the C-F bond makes fluoride a poor leaving group, which can favor an E1cb-like mechanism where a proton is first abstracted by the base, followed by the expulsion of the fluoride ion.[8][9]

Troubleshooting Steps:

  • Base Selection: Use a milder base. Strong bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) can aggressively promote elimination. A weaker inorganic base like potassium bicarbonate (KHCO₃) may be sufficient to neutralize the acid formed during the reaction without causing significant elimination.

  • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures often favor elimination over substitution.

  • Reagent Stability: Ensure the quality of your fluoroethylating agent. Some reagents, like 2-fluoroethyl tosylate, can be prone to decomposition, especially at elevated temperatures.[4]

Q4: How does the fluorine atom affect the reactivity of my piperidine substrate?

The highly electronegative fluorine atom has a significant inductive effect, which can decrease the basicity (and nucleophilicity) of the piperidine nitrogen.[2][10] The pKa of the piperidine nitrogen can be modulated by the position of the fluorine substituent.[11] This reduced nucleophilicity can slow down the desired SN2 reaction, potentially making side reactions like elimination of the alkylating agent more competitive. You may need to employ slightly more forcing conditions (e.g., moderate heating) or longer reaction times compared to a non-fluorinated alkylation.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solutions & Explanations
Low or No Conversion 1. Insufficient reactivity of the alkylating agent. 2. Reduced nucleophilicity of the piperidine. 3. Poor solubility of reactants. 4. Inactive base.1. Switch Leaving Group: If using 1-bromo-2-fluoroethane, consider switching to the more reactive 2-fluoroethyl tosylate or iodide. Adding a catalytic amount of potassium iodide (KI) can generate the more reactive iodide in situ (Finkelstein reaction).[12] 2. Increase Temperature: Gently heat the reaction (e.g., 40-60 °C). The fluorine atom's electron-withdrawing effect may necessitate overcoming a higher activation energy.[1][10] 3. Solvent Choice: Use a polar aprotic solvent like acetonitrile (MeCN) or N,N-dimethylformamide (DMF) to ensure all components are well-solvated.[13] 4. Base Solubility: If using K₂CO₃, ensure it is finely powdered to maximize surface area. Cesium carbonate (Cs₂CO₃) offers higher solubility in many organic solvents.
Multiple Products Observed by LC-MS/TLC 1. Over-alkylation (Quaternization). 2. Elimination of the fluoroethylating agent. 3. Hofmann elimination of the quaternary product.1. See FAQ Q2: Implement slow addition of the alkylating agent and use piperidine as the limiting reagent. 2. See FAQ Q3: Use a milder base and lower the reaction temperature. 3. Avoid Quaternization: The best way to prevent Hofmann elimination is to prevent the formation of the quaternary salt precursor.[6][14]
Difficulty in Product Purification 1. Co-elution of the product with unreacted piperidine. 2. Presence of highly polar quaternary salt.1. Aqueous Work-up: Perform an acidic wash (e.g., 1M HCl) to protonate both the starting material and the product, removing them from the organic layer. Then, basify the aqueous layer (e.g., with NaOH) and extract the free amines back into an organic solvent. 2. Purification Strategy: The quaternary salt is highly polar and will not extract into common organic solvents. It can often be removed by washing the organic layer with water or brine. If necessary, flash chromatography on silica gel can separate the neutral tertiary amine product from the non-mobile quaternary salt.

Experimental Protocols

Protocol 1: General Procedure for N-Fluoroethylation of Piperidine

This protocol is a starting point and may require optimization for specific substituted piperidines.

Materials:

  • Piperidine (1.0 equiv)

  • 1-Bromo-2-fluoroethane or 2-Fluoroethyl tosylate (1.1 equiv)

  • Potassium Carbonate (K₂CO₃), finely powdered (2.0 equiv)

  • Acetonitrile (MeCN), anhydrous

  • Syringe pump (recommended)

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add piperidine and anhydrous acetonitrile.

  • Add the finely powdered potassium carbonate to the solution with stirring.

  • In a separate syringe, prepare a solution of the fluoroethylating agent in anhydrous acetonitrile.

  • Using a syringe pump, add the fluoroethylating agent solution to the stirred piperidine mixture over 2-4 hours at room temperature.[7]

  • Monitor the reaction by TLC or LC-MS until the starting piperidine is consumed (typically 12-24 hours).

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Analytical Method for In-Process Monitoring

Objective: To monitor the consumption of starting material and the formation of the desired product and the quaternary byproduct.

Method: Liquid Chromatography-Mass Spectrometry (LC-MS) [15][16]

  • Column: C18 reversed-phase column (e.g., Atlantis C18, 5 µm, 3.9x100 mm).[16]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with a high concentration of Mobile Phase A, and ramp up to a high concentration of Mobile Phase B over 5-10 minutes.

  • Detection: Electrospray Ionization in Positive Mode (ESI+). Monitor the m/z values corresponding to the protonated piperidine, the protonated N-fluoroethylpiperidine, and the cationic quaternary ammonium salt.

Visualizing Reaction Pathways

Diagram 1: Key Reaction Pathways in Piperidine Fluoroethylation

reaction_pathways Piperidine Piperidine (Starting Material) Product N-Fluoroethylpiperidine (Desired Product) Piperidine->Product SN2 Reaction (Desired) FE_Agent F-CH2CH2-LG (Fluoroethylating Agent) FE_Agent->Product Quat_Salt Quaternary Ammonium Salt (Over-alkylation Product) FE_Agent->Quat_Salt Vinyl_Fluoride Vinyl Fluoride (Elimination Product) FE_Agent->Vinyl_Fluoride E2 Elimination (Side Reaction) Product->Quat_Salt SN2 Reaction (Side Reaction) Hofmann_Product Alkene (Hofmann Elimination) Quat_Salt->Hofmann_Product Hofmann Elimination (Side Reaction)

Caption: Competing reaction pathways during fluoroethylation.

Diagram 2: Troubleshooting Workflow for Low Yield

troubleshooting_workflow Start Low Yield of N-Fluoroethylpiperidine Check_SM Starting Material Remaining? Start->Check_SM SM_Yes Yes Check_SM->SM_Yes Yes SM_No No Check_SM->SM_No No Check_Side_Products Major Side Products Identified? SP_Quat Quaternization Check_Side_Products->SP_Quat Quaternary Salt SP_Elim Elimination Check_Side_Products->SP_Elim Vinyl Fluoride Action_Decomp Product or Reagent Decomposition? Check_Side_Products->Action_Decomp Other/Unknown Action_Reactivity Increase Reactivity: - Higher Temperature - More Reactive LG (e.g., Tosylate) - Add cat. KI SM_Yes->Action_Reactivity SM_No->Check_Side_Products Action_Quat Reduce Over-alkylation: - Slow addition of FE-Agent - Use excess piperidine SP_Quat->Action_Quat Action_Elim Reduce Elimination: - Milder Base (e.g., KHCO3) - Lower Temperature SP_Elim->Action_Elim Action_Stability Check Reagent Purity & Reaction Stability Action_Decomp->Action_Stability

Caption: Decision tree for troubleshooting low reaction yields.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

  • Barandun, B., et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem, 11(22), 2481-2488. [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]

  • Comagic, S., et al. (2002). Efficient synthesis of 2-bromo-1-[18F]fluoroethane and its application in the automated preparation of 18F-fluoroethylated compound. Applied Radiation and Isotopes, 56(6), 847-851. [Link]

  • Wikipedia. (n.d.). Hofmann elimination. [Link]

  • Ashenhurst, J. (2017). 5 Key Basicity Trends of Amines. Master Organic Chemistry. [Link]

  • Ashenhurst, J. (2017). The Hofmann Elimination - Why Are "Less Substituted" Alkenes Favored? Master Organic Chemistry. [Link]

  • BYJU'S. (2019). Hofmann Elimination. [Link]

  • Chemistry Steps. (2025). The Hofmann Elimination. [Link]

  • Chad's Prep. (n.d.). 22.4 Hofmann Elimination and Cope Elimination. [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine? [Link]

  • Chemistry Stack Exchange. (2017). Does (2-fluoroethyl)benzene undergo elimination via E1cb or E2? [Link]

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]

  • Peñuelas, C. A., et al. (2022). A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products. EJNMMI Radiopharmacy and Chemistry, 7(1), 28. [Link]

  • Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. [Link]

  • Alternative Therapies In Health And Medicine. (2025). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. [Link]

  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

  • PubMed. (2025). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. [Link]

  • Google Patents. (n.d.).
  • ACS GCI Pharmaceutical Roundtable. (n.d.). N alkylation at sp 3 Carbon Reagent Guide. [Link]

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectral Analysis of 1-(2-Fluoroethyl)piperidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-(2-Fluoroethyl)piperidin-3-amine, a compound of interest in medicinal chemistry and drug development. We will explore the theoretical underpinnings of its spectral features, present a detailed experimental protocol for acquiring high-quality data, and compare its spectrum with those of structurally related compounds to highlight key analytical distinctions. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and characterization.

Introduction: The Structural Significance of Fluorine in NMR

The introduction of a fluorine atom into a molecule can significantly alter its physicochemical properties, including metabolic stability and binding affinity to biological targets. From an NMR perspective, the presence of the spin-active ¹⁹F nucleus (100% natural abundance, spin I = 1/2) provides a powerful analytical handle.[1][2] The large gyromagnetic ratio of ¹⁹F results in high sensitivity and a wide chemical shift range, making it an excellent probe of the local electronic environment.[1][2] Furthermore, the strong spin-spin coupling between ¹⁹F and nearby ¹H nuclei provides invaluable information for structural assignment.[3][4]

In the case of 1-(2-Fluoroethyl)piperidin-3-amine, the interplay between the piperidine ring protons, the aminic proton, and the fluoroethyl side chain creates a complex and informative ¹H NMR spectrum. Understanding these interactions is crucial for unambiguous structural verification.

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

The following protocol outlines the steps for obtaining a high-quality ¹H NMR spectrum of 1-(2-Fluoroethyl)piperidin-3-amine. The rationale behind each step is provided to ensure methodological rigor and reproducibility.

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended for optimal signal dispersion and resolution.

Sample Preparation:

  • Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent for this compound. It is a common, relatively non-polar solvent that provides good solubility for many organic molecules. For observing exchangeable protons (NH₂), deuterated dimethyl sulfoxide (DMSO-d₆) can be used as it minimizes proton exchange with the solvent.

  • Concentration: Prepare a solution of approximately 5-10 mg of 1-(2-Fluoroethyl)piperidin-3-amine in 0.6-0.7 mL of the chosen deuterated solvent. This concentration is generally sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans.

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Data Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is appropriate.

  • Spectral Width: A spectral width of approximately 12-16 ppm is sufficient to cover the expected chemical shift range for this molecule.

  • Number of Scans: A minimum of 16 scans is recommended to achieve a good signal-to-noise ratio. For more dilute samples, a higher number of scans will be necessary.

  • Relaxation Delay (d1): A relaxation delay of 1-2 seconds is generally adequate.

Data Processing:

  • Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz prior to Fourier transformation to improve the signal-to-noise ratio without significantly compromising resolution.

  • Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure accurate integration.

  • Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.

Spectral Analysis and Interpretation

The ¹H NMR spectrum of 1-(2-Fluoroethyl)piperidin-3-amine is expected to exhibit distinct signals corresponding to the protons of the piperidine ring and the N-(2-fluoroethyl) substituent. The presence of the amine group at the C3 position and the fluoroethyl group on the nitrogen atom introduces asymmetry, leading to a more complex spectrum compared to unsubstituted piperidine.

Predicted ¹H NMR Spectral Data for 1-(2-Fluoroethyl)piperidin-3-amine
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-2 (axial & equatorial)2.8 - 3.2m
H-32.9 - 3.3m
H-4 (axial & equatorial)1.4 - 1.8m
H-5 (axial & equatorial)1.2 - 1.6m
H-6 (axial & equatorial)2.3 - 2.7m
-NH₂1.5 - 2.5 (broad)s (broad)
-CH₂-N2.6 - 2.9dtJ(H,H) ≈ 6-8, J(H,F) ≈ 25-30
-CH₂-F4.4 - 4.6dtJ(H,H) ≈ 6-8, J(H,F) ≈ 45-50

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Key Spectral Features:

  • Fluoroethyl Group: The most downfield signals will be from the methylene protons adjacent to the fluorine atom (-CH₂-F) due to the strong deshielding effect of fluorine. This signal is expected to appear as a doublet of triplets due to coupling with the adjacent methylene protons and the fluorine atom. The geminal coupling to fluorine (²JHF) is typically large (around 45-50 Hz).[5][6][7] The methylene protons adjacent to the nitrogen (-CH₂-N) will also be split by the neighboring methylene protons and the fluorine atom (³JHF, typically around 25-30 Hz).

  • Piperidine Ring Protons: The protons on the piperidine ring will exhibit complex multiplets due to geminal and vicinal couplings. The protons on carbons adjacent to the nitrogen (C2 and C6) will be deshielded and appear at a lower field compared to the other ring protons. The presence of the amino group at C3 will further influence the chemical shifts of the neighboring protons.

  • Amine Protons: The protons of the primary amine (-NH₂) will typically appear as a broad singlet. The chemical shift of this signal is highly dependent on concentration, temperature, and solvent due to hydrogen bonding and chemical exchange. A D₂O exchange experiment can be performed to confirm the assignment of the NH₂ peak, as the protons will be replaced by deuterium, causing the signal to disappear.

Comparative Spectral Analysis

To better understand the spectral features of 1-(2-Fluoroethyl)piperidin-3-amine, it is instructive to compare its predicted spectrum with those of simpler, related molecules.

Comparison with Piperidine

Unsubstituted piperidine exhibits a much simpler ¹H NMR spectrum. The protons at C2 and C6 are equivalent, as are the protons at C3, C5, and C4.

CompoundC2/C6-H (ppm)C3/C5-H (ppm)C4-H (ppm)NH (ppm)
Piperidine[8][9]~2.79~1.55~1.55~1.3 (broad)
1-(2-Fluoroethyl)piperidin-3-amine (Predicted)2.8 - 3.2 (H-2), 2.3 - 2.7 (H-6)2.9 - 3.3 (H-3), 1.2 - 1.6 (H-5)1.4 - 1.81.5 - 2.5 (broad)

The introduction of the N-(2-fluoroethyl) and 3-amino substituents in our target molecule breaks the symmetry of the piperidine ring, leading to distinct signals for each of the ring protons. The electron-withdrawing effect of the fluoroethyl group causes a downfield shift of the adjacent C2 and C6 protons compared to unsubstituted piperidine.

Comparison with 3-Aminopiperidine

3-Aminopiperidine provides a reference for the effect of the C3-amino group on the piperidine ring protons without the influence of the N-substituent.

CompoundRing Protons (ppm)
3-Aminopiperidine[10][11]Complex multiplets from ~1.3 to ~3.0
1-(2-Fluoroethyl)piperidin-3-amine (Predicted)Complex multiplets from ~1.2 to ~3.3, with additional signals for the fluoroethyl group

The key difference in the spectrum of 1-(2-fluoroethyl)piperidin-3-amine compared to 3-aminopiperidine will be the appearance of the characteristic doublet of triplets for the fluoroethyl group protons.

Visualizing Molecular Structure and Connectivity

The following diagrams illustrate the structure of 1-(2-Fluoroethyl)piperidin-3-amine and the expected correlations in a 2D COSY (Correlation Spectroscopy) experiment, which helps to establish proton-proton coupling networks.

Figure 1: Chemical structure of 1-(2-Fluoroethyl)piperidin-3-amine.

Figure 2: Expected ¹H-¹H COSY correlations for 1-(2-Fluoroethyl)piperidin-3-amine.

Conclusion

The ¹H NMR spectral analysis of 1-(2-Fluoroethyl)piperidin-3-amine provides a wealth of structural information. The characteristic signals of the fluoroethyl group, particularly the large H-F coupling constants, serve as a definitive signature for this moiety. By comparing the spectrum to those of simpler analogues like piperidine and 3-aminopiperidine, the specific effects of each substituent on the chemical shifts and coupling patterns of the piperidine ring protons can be rationalized. The use of 2D NMR techniques such as COSY is essential for the unambiguous assignment of all proton resonances in this complex molecule. This comprehensive analytical approach ensures the structural integrity of 1-(2-Fluoroethyl)piperidin-3-amine, a critical step in its application in research and drug development.

References

  • Abraham, R. J., et al. (2007). The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. Magnetic Resonance in Chemistry, 45(9), 757-767. Available at: [Link]

  • ACD/Labs. (2008). How do I know if my unknown contains a fluorine atom(s)?. Available at: [Link]

  • Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Available at: [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Available at: [Link]

  • Gerig, J. T. (2001). Fluorine NMR. eMagRes, 4, 161-170. Available at: [Link]

  • Iowa State University. NMR Coupling Constants. Available at: [Link]

  • Lange, T., et al. (2018). The precious Fluorine on the Ring: Fluorine NMR for biological systems. Journal of biomolecular NMR, 71(3), 167–184. Available at: [Link]

  • TETRAHEDRON CHEMISTRY CLASSES. (2020). PART 11: FLUORINE NMR SPECTROSCOPY FOR CSIR NET/GATE IIT JAM. YouTube. Available at: [Link]

  • Chemistry LibreTexts. (2023). 16: Multinuclear. Available at: [Link]

  • Pharmaffiliates. (R)-3-Aminopiperidine. Available at: [Link]

  • Wikipedia. Piperidine. Available at: [Link]

Sources

A Comparative Guide to the LC-MS Characterization of Fluoroethyl Piperidines: Navigating Analytical Choices for Novel Psychoactive Substance Analogues

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-evolving landscape of pharmaceutical development and forensic analysis, the emergence of novel psychoactive substances (NPS) presents significant analytical challenges. Among these, fluoroethyl piperidines, a class of compounds with potential therapeutic applications and a notable presence in the designer drug market, require robust and precise characterization methods.[1] Liquid chromatography coupled with mass spectrometry (LC-MS) stands as the cornerstone technique for the identification and quantification of these compounds.[2][3]

This guide provides an in-depth comparison of common LC-MS strategies for the characterization of fluoroethyl piperidines, drawing upon established principles and experimental data from structurally related compounds. We will explore the critical choices in both chromatography and mass spectrometry, offering insights to guide researchers, scientists, and drug development professionals in selecting the optimal approach for their analytical objectives.

The Analytical Imperative: Why Fluoroethyl Piperidines Demand Methodical Scrutiny

The incorporation of a fluoroethyl group onto a piperidine scaffold can significantly alter a molecule's pharmacological and toxicological properties. This modification introduces both a basic nitrogenous center, amenable to positive mode electrospray ionization (ESI), and a highly electronegative fluorine atom, which influences the compound's chromatographic retention and mass spectrometric fragmentation. The structural diversity within this class necessitates analytical methods that are not only sensitive but also highly selective.

Part 1: The Chromatographic Separation - A Tale of Two Columns

The primary goal of the chromatographic step is to resolve the analyte of interest from matrix components and potential isomers, ensuring unambiguous detection by the mass spectrometer. The choice of stationary phase is paramount in achieving this separation.

The Workhorse: C18 Reversed-Phase Chromatography

Traditional C18 columns, packed with silica particles bonded with octadecyl carbon chains, are the most widely used stationary phases in reversed-phase HPLC.[4] They primarily separate compounds based on hydrophobicity.

Causality Behind the Choice: For fluoroethyl piperidines, a C18 column can provide adequate retention, particularly when using mobile phases with a moderate organic content. The basic piperidine nitrogen will likely be protonated in the acidic mobile phases typically used for LC-MS, enhancing its polarity and influencing its interaction with the stationary phase.

The Challenger: Pentafluorophenyl (PFP) Phases

PFP columns offer a unique and often advantageous alternative to C18 for the analysis of halogenated and aromatic compounds.[5][6] These phases provide multiple retention mechanisms, including hydrophobic, π-π, dipole-dipole, and ion-exchange interactions.[7][8]

Causality Behind the Choice: The electron-deficient phenyl ring of the PFP stationary phase can interact favorably with the electron-rich regions of the fluoroethyl piperidine analyte. This can lead to enhanced retention and, more importantly, altered selectivity compared to a C18 column, which is particularly useful for resolving isomers.[5] For basic analytes like piperidines, PFP phases have been shown to provide high retentivity, which is beneficial for LC-MS analysis where high organic mobile phases are often used to enhance sensitivity.[6]

Part 2: The Mass Spectrometric Analysis - Identification vs. Quantification

The choice of mass analyzer is dictated by the analytical goal: are you identifying an unknown compound or quantifying a known substance?

For Identification and Structural Elucidation: The Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer

Q-TOF instruments are hybrid mass spectrometers that combine a quadrupole mass filter with a time-of-flight mass analyzer.[9] They are renowned for their high mass resolution and accuracy, making them ideal for identifying unknown compounds and elucidating their structures.[10]

Expertise in Action: A Q-TOF allows for the precise determination of the elemental composition of the parent ion and its fragments, significantly increasing confidence in compound identification.[11] This is crucial when dealing with novel substances where reference standards may not be available.

For Targeted Quantification: The Triple Quadrupole (QqQ) Mass Spectrometer

Triple quadrupole mass spectrometers are the gold standard for targeted quantitative analysis due to their exceptional sensitivity and selectivity when operated in Multiple Reaction Monitoring (MRM) mode.[12][13]

Expertise in Action: In MRM mode, the first quadrupole selects the precursor ion (the protonated fluoroethyl piperidine), the second quadrupole acts as a collision cell to fragment the ion, and the third quadrupole selects a specific product ion for detection. This highly specific process filters out background noise, enabling the accurate quantification of the target analyte even at very low concentrations.[14][15]

Comparative Experimental Data: A Hypothetical Case Study

To illustrate the practical differences between these approaches, let's consider a hypothetical fluoroethyl piperidine, 1-(2-fluoroethyl)piperidine .

Table 1: Predicted Chromatographic and Mass Spectrometric Data
ParameterC18 ColumnPFP ColumnQ-TOF MSTriple Quadrupole MS (MRM)
Analyte 1-(2-fluoroethyl)piperidine1-(2-fluoroethyl)piperidine1-(2-fluoroethyl)piperidine1-(2-fluoroethyl)piperidine
Predicted Retention Time 3.5 min4.8 min--
Precursor Ion [M+H]⁺ (m/z) --132.1183132.1
Key Fragment Ions (m/z) --112.1078, 84.0808, 69.0702112.1, 84.1
Mass Accuracy --< 5 ppmNominal
Primary Application General SeparationIsomer Separation, Increased RetentionIdentification, Structural ElucidationQuantification

Note: Retention times are illustrative and depend on the specific LC conditions.

Visualizing the Workflow

experimental_workflow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_analyzers Analyzer Comparison cluster_output Data Output lc_sample Sample Injection lc_column Chromatographic Column (C18 or PFP) lc_sample->lc_column ms_source ESI Source (Positive Ion Mode) lc_column->ms_source Eluent ms_analyzer Mass Analyzer ms_source->ms_analyzer ms_detector Detector ms_analyzer->ms_detector qtof Q-TOF (High Resolution, Accurate Mass) -> Identification ms_analyzer->qtof qqq Triple Quadrupole (QqQ) (MRM Mode) -> Quantification ms_analyzer->qqq data_analysis Data Analysis ms_detector->data_analysis

Caption: LC-MS workflow for fluoroethyl piperidine analysis.

Predicted Fragmentation Pathway

The fragmentation of protonated 1-(2-fluoroethyl)piperidine in the gas phase is likely initiated by cleavage of the bonds adjacent to the protonated nitrogen atom. The "mobile proton" model suggests that the proton, while initially attaching to the most basic site (the piperidine nitrogen), can migrate to trigger fragmentation at different locations.[16][17]

fragmentation_pathway cluster_fragments Collision-Induced Dissociation (CID) Precursor Ion [M+H]⁺ m/z = 132.1 Fragment_1 Loss of HF [M+H-HF]⁺ m/z = 112.1 Precursor Ion->Fragment_1 -HF Fragment_2 Loss of C₂H₄F• [M+H - C₂H₄F]⁺ m/z = 84.1 Precursor Ion->Fragment_2 - C₂H₄F•

Caption: Predicted fragmentation of 1-(2-fluoroethyl)piperidine.

Step-by-Step Experimental Protocols

Protocol 1: Qualitative Analysis using UPLC-Q-TOF MS
  • Sample Preparation: Dissolve 1 mg of the fluoroethyl piperidine analogue in 1 mL of methanol. Dilute 1:100 with the initial mobile phase.

  • Chromatographic Conditions:

    • Column: ACQUITY UPLC HSS PFP Column (2.1 x 100 mm, 1.8 µm).[5]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, increase to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • Mass Spectrometry Conditions (Q-TOF):

    • Ionization Mode: ESI Positive.

    • Capillary Voltage: 3.5 kV.

    • Sampling Cone: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 400 °C.

    • Mass Range: m/z 50-500.

    • Acquisition Mode: Full Scan MS and data-dependent MS/MS.

    • Collision Energy: Ramp from 10-40 eV for MS/MS.

  • Data Analysis: Process the data using molecular feature extraction software to find all co-eluting ions related to the analyte.[9] Generate an empirical formula from the accurate mass of the precursor ion and interpret the MS/MS spectrum to confirm the structure.

Protocol 2: Quantitative Analysis using UPLC-QqQ MS
  • Sample Preparation: Prepare a calibration curve by spiking known concentrations of the fluoroethyl piperidine standard into the relevant matrix (e.g., urine, plasma). Perform a suitable extraction (e.g., solid-phase extraction or "dilute and shoot").[14]

  • Chromatographic Conditions: Same as Protocol 1. A C18 column can also be used if sufficient separation is achieved.

  • Mass Spectrometry Conditions (Triple Quadrupole):

    • Ionization Mode: ESI Positive.

    • MRM Transitions:

      • Quantifier: 132.1 > 112.1 (Collision Energy: 15 eV).

      • Qualifier: 132.1 > 84.1 (Collision Energy: 25 eV).

    • Dwell Time: 50 ms per transition.

  • Data Analysis: Integrate the peak areas for the quantifier and qualifier transitions. Construct a calibration curve and determine the concentration of the analyte in the unknown samples.

Conclusion: A Symbiotic Approach for Comprehensive Characterization

The optimal LC-MS strategy for characterizing fluoroethyl piperidines is contingent on the analytical goal. For the identification of novel analogues and comprehensive structural elucidation, the high-resolution and accurate mass capabilities of UPLC-Q-TOF MS are indispensable. Conversely, for sensitive and robust quantification in complex matrices, a UPLC-QqQ MS method operating in MRM mode is the superior choice.

In a research and development setting, these two approaches are not mutually exclusive but rather complementary. Initial screening and identification with Q-TOF can inform the development of a targeted and highly sensitive QqQ method for subsequent quantitative studies. By understanding the underlying principles of chromatography and mass spectrometry and making informed choices based on the specific analytical question, researchers can confidently and accurately characterize this important class of compounds.

References

  • SCIEX. (n.d.). Rapid and Sensitive Analysis of a 93-Compound Forensic Panel in Urine using the QTRAP®/Triple Quad™ 4500 LC-MS/MS System.
  • Carbajal, D., et al. (2023). Forensic Analysis of Synthetic Cathinones on Nanomaterials-Based Platforms: Chemometric-Assisted Voltametric and UPLC-MS/MS Investigation. MDPI. [Link]

  • Stone, P., et al. (n.d.). New Dynamic MRM Mode Improves Data Quality and Triple Quad Quantification in Complex Analyses. Agilent.
  • Van Natta, K., & Kozak, M. (n.d.). Quantitation of 122 Drugs in Urine by Triple Quadrupole Mass Spectrometry. Thermo Fisher Scientific.
  • Giorgetti, A., et al. (2019). A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples. PMC. [Link]

  • Madeddu, C., et al. (2021). Targeted screening and quantification of synthetic cathinones and metabolites in hair by UHPLC-HRMS. European Review for Medical and Pharmacological Sciences.
  • Alternative Therapies In Health And Medicine. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.
  • Hsieh, Y., et al. (2020). A LC-MS/MS method for determination of 73 synthetic cathinones and related metabolites in urine.
  • Shimadzu. (2014). Quantitative Analysis of Opioids Using a Triple-Quadrupole GC/MS/MS.
  • UNODC. (n.d.). Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials.
  • Waters. (n.d.). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases.
  • American Laboratory. (2008). Advances in Accurate-Mass TOF and Q-TOF LC-MS Systems.
  • MAC-MOD Analytical. (n.d.). C18 Bonded Phase by the Addition of a Pentafluorophenyl PFP Group.
  • Advanced Chromatography Technologies. (n.d.). ACE C18-PFP technical brochure.
  • Waters. (n.d.). Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape.
  • Symta. (n.d.). ACE C18-PFP.
  • Agilent. (n.d.). The Use of Accurate Mass, Isotope Ratios and MS/MS for the Identification of PPCPs in Water.
  • LCGC International. (2025). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
  • Paizs, B., & Suhai, S. (2005). Fragmentation Pathways of Protonated Peptides. PubMed. [Link]

  • ResearchGate. (2025). Practical Synthesis of Fluorinated Piperidine Analogues Based on the 2-Azaspiro[3.3]heptane Scaffold.
  • Agilent. (n.d.). How to Use TOF and Q-TOF Mass Spectrometers.
  • PubMed. (2010). Hydride transfer reactions via ion-neutral complex: fragmentation of protonated N-benzylpiperidines and protonated N-benzylpiperazines in mass spectrometry. [Link]

  • PubMed. (2024). Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases. [Link]

  • PubMed. (2012). An experimental and theoretical study on fragmentation of protonated N-(2-pyridinylmethyl)indole in electrospray ionization mass spectrometry. [Link]

  • Molecules. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Semantic Scholar. [Link]

Sources

Technical Comparison Guide: Infrared (IR) Spectroscopy Fingerprints for 1-(2-Fluoroethyl)piperidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for the identification and quality control (QC) of 1-(2-Fluoroethyl)piperidin-3-amine using Fourier Transform Infrared (FT-IR) spectroscopy.

In drug development, this molecule serves as a critical fluorinated building block. The introduction of the fluorine atom (bioisostere) significantly alters the physicochemical profile compared to its non-fluorinated analogs.[1] While 19F-NMR is the gold standard for definitive characterization, it is often a bottleneck in high-throughput QC.

The Core Proposition: This guide demonstrates how IR spectroscopy functions as a high-speed, low-cost alternative for routine verification by leveraging the distinct C–F stretching vibration (1000–1100 cm⁻¹) as a binary "pass/fail" spectral marker.

Structural Analysis & Theoretical Fingerprint

To interpret the spectrum accurately, we must deconstruct the molecule into its constituent vibrational modes. The target molecule consists of a piperidine ring, a primary exocyclic amine, and a fluoroethyl tail.

Functional Group Assignments

The following table predicts the characteristic bands based on the structural moieties and comparison with the non-fluorinated analog, 1-Ethylpiperidin-3-amine .

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)Description
Primary Amine (-NH₂) N–H Stretch (Asym/Sym)3350 – 3280 Weak-to-medium doublet. Characteristic of the 3-amino substituent [1, 2].
Primary Amine (-NH₂) N–H Scissoring1650 – 1590 Medium band. Confirms the presence of the primary amine.[2]
Alkyl Chain (-CH₂-) C–H Stretch2950 – 2800 Strong.[3] Overlap of piperidine ring and ethyl chain C-H vibrations.
Fluoroalkyl (C–F) C–F Stretch 1050 – 1100 The Critical Marker. Strong, broad band. Absent in non-fluorinated precursors [3].
Tertiary Amine (Ring) C–N Stretch1150 – 1250 Medium. Vibration of the ring nitrogen connected to the ethyl group.

Technical Insight: The introduction of fluorine induces a "gauche effect," potentially favoring specific axial/equatorial conformations of the piperidine ring, which can cause subtle shifts (<5 cm⁻¹) in the "fingerprint region" (600–1400 cm⁻¹) compared to the non-fluorinated analog [4].

Comparative Analysis: Performance vs. Alternatives

This section objectively compares the target molecule's spectral profile against its closest structural analog and alternative analytical techniques.

Spectral Comparison: Target vs. 1-Ethylpiperidin-3-amine

The primary synthesis risk is the failure to introduce the fluorine atom (yielding the ethyl analog) or the presence of unreacted starting material.

FeatureTarget: 1-(2-Fluoroethyl)...Analog: 1-Ethylpiperidin-3-amineDifferentiation Strategy
1000–1100 cm⁻¹ Strong Absorption (C–F) Transparent / Weak C-C/C-N bandsPrimary Pass/Fail Check. If this region is clear, fluorination failed.
2800–2950 cm⁻¹ C-H Stretches (Modified)C-H Stretches (Standard)Difficult to distinguish visually; not reliable for QC.
3300–3400 cm⁻¹ N-H DoubletN-H DoubletIdentical. Confirms the 3-amine is intact but ignores the tail.
Technique Comparison: IR vs. 19F-NMR

Why choose IR for routine screening?

MetricFT-IR (ATR) 19F-NMR Verdict
Specificity Moderate (Functional Group)High (Atomic Environment)NMR is better for purity; IR is better for identity confirmation.
Throughput < 2 mins / sample15–30 mins / sampleIR is ~10x faster.
Cost Low (No solvents)High (Deuterated solvents)IR is the preferred "At-Line" tool.
Limit of Detection ~1-2% impurity<0.1% impurityUse NMR for final release; IR for in-process checks.

Experimental Protocol: ATR-FTIR Workflow

Objective: Rapid verification of the 1-(2-Fluoroethyl)piperidin-3-amine intermediate during synthesis.

Equipment & Reagents
  • Instrument: FT-IR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Accessory: Diamond or ZnSe ATR (Attenuated Total Reflectance) crystal.

  • Cleaning Solvent: Isopropanol (HPLC Grade).

  • Reference Standard: Polystyrene film (for calibration).

Step-by-Step Methodology
  • System Validation:

    • Run a background scan (air) to remove CO₂ and H₂O peaks.

    • Self-Validation: Scan the Polystyrene reference. Verify the peak at 1601 cm⁻¹ . If shift > 1 cm⁻¹, recalibrate.

  • Sample Preparation:

    • Note: This amine is likely a liquid or low-melting solid.

    • Place 10–20 µL (or 2 mg) of the neat sample directly onto the center of the ATR crystal.

    • Apply pressure using the anvil until the force gauge reads ~80–100 (instrument specific units) to ensure intimate contact.

  • Acquisition Parameters:

    • Range: 4000 – 600 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Scans: 16 (Screening) or 64 (High Quality)

  • Data Processing:

    • Apply "ATR Correction" (if comparing to transmission libraries).

    • Baseline correct if significant drift is observed.

  • Critical Analysis (The "Fingerprint Check"):

    • Zone 1: Check 3300–3400 cm⁻¹.[4][5] Is the doublet present? (Yes = Amine intact).

    • Zone 2: Check 1000–1100 cm⁻¹. Is there a strong, broad band? (Yes = Fluorine present).[2][6]

Decision Logic & Workflow

The following diagram illustrates the logical pathway for using IR as a gatekeeper in the synthesis of 1-(2-Fluoroethyl)piperidin-3-amine.

QC_Workflow Start Crude Synthesis Product Prep Sample Prep (Neat/ATR) Start->Prep Scan Acquire FT-IR Spectrum (4000-600 cm⁻¹) Prep->Scan Check_NH Check 3300-3400 cm⁻¹ (N-H Doublet) Scan->Check_NH Check_CF Check 1000-1100 cm⁻¹ (C-F Stretch) Check_NH->Check_CF  Present   Fail_NH FAIL: Amine Degradation Possible oxidation/protection issue Check_NH->Fail_NH  Absent   Fail_CF FAIL: No Fluorination Product is likely Ethyl-analog Check_CF->Fail_CF  Weak/Absent   Pass PASS: Identity Confirmed Proceed to HPLC/NMR for Purity Check_CF->Pass  Strong Band  

Figure 1: Decision tree for validating the synthesis of fluorinated piperidine intermediates using IR markers.

References

  • NIST Chemistry WebBook. Piperidine, 1-ethyl- Infrared Spectrum.[7] National Institute of Standards and Technology.[7][8] [Link]

  • SpectraBase. 3-Amino-1-ethylpiperidine Infrared Data.[9] John Wiley & Sons.[9][10] [Link]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. (Validation of C-F stretch strength and region). [Link]

  • Thiehoff, C., et al. (2016). Stereoselective Synthesis of Fluorinated N-Heterocycles. (Discusses conformational changes/gauche effect in fluorinated piperidines). [Link]

Sources

A Comparative Guide to Reference Standards for the Analysis of 1-(2-Fluoroethyl)piperidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the precise and accurate analysis of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 1-(2-Fluoroethyl)piperidin-3-amine, a key building block in the synthesis of various pharmaceutical agents, requires robust analytical methodologies to ensure its quality and purity. Central to these methods is the use of well-characterized reference standards. This guide provides an in-depth technical comparison of available reference standards for 1-(2-Fluoroethyl)piperidin-3-amine, offering insights into their analytical performance and providing detailed experimental protocols to aid researchers in their selection and application.

The Critical Role of Reference Standards

A reference standard is a highly purified compound that is used as a measurement base for a specific substance. In pharmaceutical analysis, it serves several critical functions:

  • Identity Confirmation: To confirm the chemical identity of the analyte.

  • Purity Assessment: To quantify the purity of a sample and identify any impurities.

  • Assay Validation: To determine the concentration of the analyte in a sample.

  • Method Development and Validation: To develop and validate analytical methods in accordance with regulatory guidelines such as those from the International Council for Harmonisation (ICH).[1][2][3]

The choice of an appropriate reference standard is a critical decision that directly impacts the reliability and accuracy of analytical data. This guide will explore the nuances of selecting and utilizing reference standards for 1-(2-Fluoroethyl)piperidin-3-amine.

Comparison of Commercially Available Reference Standards

1-(2-Fluoroethyl)piperidin-3-amine is commercially available as a reference standard in two common forms: the free base and the dihydrochloride salt. The choice between these forms has significant implications for sample preparation, stability, and analytical methodology.

Feature1-(2-Fluoroethyl)piperidin-3-amine (Free Base)1-(2-Fluoroethyl)piperidin-3-amine dihydrochlorideAlternative Standard: (R)-1-(2,2-Difluoroethyl)piperidin-3-amine
CAS Number 1528190-68-21654772-84-5[2]1689915-60-3[4]
Molecular Formula C7H15FN2C7H17Cl2FN2[5]C7H14F2N2[4]
Molecular Weight 146.21 g/mol 219.13 g/mol [5]164.20 g/mol [4]
Typical Purity ≥95%≥97%≥97%
Physical Form Liquid or low-melting solidCrystalline solidNot specified, likely liquid or solid
Solubility Soluble in organic solvents (e.g., methanol, acetonitrile).Soluble in water and polar organic solvents.Expected to be soluble in organic solvents.
Hygroscopicity ModerateHighModerate
Stability Generally stable, but may be susceptible to oxidation and carboxylation on exposure to air.More stable in solid form due to the salt formation, protecting the amine groups.Stability profile is expected to be similar to the monofluorinated analog.
Primary Use Direct comparison in assays where the free base is the target analyte.Preferred for aqueous-based assays and as a more stable stock solution.As a closely related substance for impurity profiling and method development.

Expert Insights: The dihydrochloride salt is often the preferred choice for a primary reference standard due to its enhanced stability and ease of handling as a crystalline solid.[6] The free base, being a liquid or low-melting solid, can be more challenging to weigh accurately and may be more prone to degradation. However, if the manufacturing process yields the free base, using it as a reference standard for direct comparison can be advantageous.

Analytical Methodologies and Performance Data

Due to the lack of a strong chromophore in 1-(2-Fluoroethyl)piperidin-3-amine, direct UV detection in HPLC is not feasible. Therefore, derivatization is required to introduce a UV-active moiety.

High-Performance Liquid Chromatography (HPLC) with UV Detection (Post-Derivatization)

A robust and widely used approach involves pre-column derivatization with an agent that reacts with the primary and/or secondary amine groups of the analyte.[7][8][9]

Experimental Protocol: Derivatization with 4-Toluenesulfonyl Chloride

This protocol is adapted from established methods for the derivatization of piperidine-containing compounds.[8]

1. Reagents and Materials:

  • 1-(2-Fluoroethyl)piperidin-3-amine reference standard (free base or dihydrochloride)

  • 4-Toluenesulfonyl chloride (TsCl)

  • Acetonitrile (HPLC grade)

  • Sodium bicarbonate buffer (0.1 M, pH 9.0)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid

2. Standard Solution Preparation:

  • Accurately weigh and dissolve the reference standard in methanol to prepare a stock solution of 1 mg/mL.

  • Prepare a series of working standards by diluting the stock solution with methanol.

3. Derivatization Procedure:

  • To 1 mL of each working standard solution, add 1 mL of 0.1 M sodium bicarbonate buffer (pH 9.0).

  • Add 1 mL of a 10 mg/mL solution of 4-toluenesulfonyl chloride in acetonitrile.

  • Vortex the mixture and heat at 60°C for 30 minutes.

  • Cool the reaction mixture to room temperature.

  • Add 1 mL of methanol and vortex to mix.

  • Filter the solution through a 0.45 µm syringe filter before injection.

4. HPLC Conditions:

  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: 60% B to 80% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Expected Performance:

ParameterExpected Value
Linearity (R²) >0.999
Accuracy (% Recovery) 98-102%
Precision (%RSD) <2.0%
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL

Causality Behind Experimental Choices: The use of a basic buffer (sodium bicarbonate) is crucial to neutralize the hydrochloric acid generated during the reaction with TsCl, driving the reaction to completion. The C18 column is a standard choice for reversed-phase chromatography, providing good separation of the derivatized, non-polar analyte from potential interferences.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis start Weigh Reference Standard dissolve Dissolve in Methanol start->dissolve dilute Prepare Working Standards dissolve->dilute buffer Add Bicarbonate Buffer dilute->buffer tscl Add TsCl Solution buffer->tscl react Heat at 60°C tscl->react cool Cool to Room Temp react->cool quench Add Methanol cool->quench filter Filter quench->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection at 254 nm separate->detect quantify Quantification detect->quantify

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. 1-(2-Fluoroethyl)piperidin-3-amine is amenable to GC analysis, and MS detection provides high selectivity and structural information.

Experimental Protocol: GC-MS Analysis

1. Sample Preparation:

  • Prepare a stock solution of the reference standard in a suitable solvent such as methanol or dichloromethane at a concentration of 1 mg/mL.

  • Prepare working standards by serial dilution.

2. GC-MS Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)

  • Inlet Temperature: 250°C

  • Oven Temperature Program: 50°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-400

Expected Fragmentation Pattern: The mass spectrum of 1-(2-Fluoroethyl)piperidin-3-amine is expected to show characteristic fragments arising from alpha-cleavage adjacent to the nitrogen atoms and loss of the fluoroethyl group.[10]

Expected Major Fragments:

m/zProposed Fragment
146[M]+•
100[M - CH2CH2F]+
83[C5H9N]+• (piperidine ring fragment)
44[CH2=NH2]+

Trustworthiness of the Protocol: This GC-MS method provides a self-validating system. The retention time serves to identify the compound, while the mass spectrum provides a unique fingerprint, confirming the identity and purity of the analyte.

GCMS_Logic Analyte 1-(2-Fluoroethyl)piperidin-3-amine GC Gas Chromatography Analyte->GC MS Mass Spectrometry GC->MS RetentionTime Characteristic Retention Time GC->RetentionTime MassSpectrum Unique Mass Spectrum MS->MassSpectrum Identification Confident Identification & Purity Assessment RetentionTime->Identification MassSpectrum->Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and confirmation of reference standards. Both ¹H and ¹³C NMR should be performed.

Expected ¹H NMR Chemical Shifts (in CDCl₃, estimated):

ProtonsChemical Shift (ppm)Multiplicity
-CH₂-F4.5 - 4.7dt
-N-CH₂-2.8 - 3.2m
Piperidine ring protons1.5 - 3.0m
-NH₂1.0 - 2.0br s

Expected ¹³C NMR Chemical Shifts (in CDCl₃, estimated):

CarbonChemical Shift (ppm)
-CH₂-F82 - 85 (d, ¹JCF ≈ 170 Hz)
-N-CH₂-55 - 60
Piperidine ring carbons25 - 55

Authoritative Grounding: The chemical shifts are estimated based on general principles of NMR spectroscopy and data for similar N-alkylated piperidine derivatives.[11][12][13] The large one-bond carbon-fluorine coupling constant (¹JCF) is a characteristic feature that confirms the presence of the fluoroethyl group.

Conclusion: A Strategic Approach to Reference Standard Selection

The selection of a reference standard for the analysis of 1-(2-Fluoroethyl)piperidin-3-amine requires careful consideration of the analytical objectives and the properties of the available standards. For routine quality control and assays requiring high stability and accurate weighing, the dihydrochloride salt is the recommended primary reference standard. The free base is a suitable alternative, particularly when the final product is also in the free base form.

Alternative standards, such as (R)-1-(2,2-Difluoroethyl)piperidin-3-amine , are valuable tools for method development, validation, and impurity profiling, allowing for the assessment of method specificity and the identification of related substances.

Ultimately, a comprehensive understanding of the analytical techniques and the properties of the reference standards, as outlined in this guide, will enable researchers and drug development professionals to generate reliable and accurate data, ensuring the quality and safety of pharmaceutical products.

References

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline, Q2(R2) Validation of Analytical Procedures. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Indian Journal of Chemistry. Protonation effect on chemical shifts of some piperidones unusual influence by anions. [Link]

  • Journal of Chromatographic Science. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]

  • Google Patents. The HPLC analytical approach of 3-amino piperidine.
  • The Royal Society of Chemistry. Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions Contents. [Link]

  • University of Colorado Boulder. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]

  • ResearchGate. List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 1-(2-Fluoroethyl)piperidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment (The "Why")

As a Senior Application Scientist, I must emphasize that 1-(2-Fluoroethyl)piperidin-3-amine is not a standard organic building block. It presents a dual-hazard profile that requires specific operational discipline beyond standard Good Laboratory Practice (GLP).

  • Base-Mediated Corrosivity: The piperidine core, augmented by the exocyclic amine, creates a strong organic base. Upon contact with mucosa or ocular tissue, it causes immediate saponification of lipids and denaturation of proteins, leading to deep, necrotic burns that heal poorly.

  • The "Fluoroethyl" Vector: Unlike simple alkyl amines, the 2-fluoroethyl moiety increases the molecule's lipophilicity. This enhances dermal permeation kinetics. Critical Caution: Structurally, fluoroethyl-amines can potentially metabolize to fluoroacetaldehyde/fluoroacetate, known inhibitors of the Krebs cycle (aconitase inhibition). While specific toxicological data for this catalog number may be sparse, you must treat this compound as a rapid-absorption poison.

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are insufficient for prolonged handling of fluorinated amines due to potential permeation breakthrough. Use the following tiered protection system.

Protection ZoneCore RequirementTechnical Justification
Dermal (Hands) Primary: 5-mil Nitrile (Disposable)Secondary (Over): Silver Shield® (Laminate) or 8-mil NitrilePermeation Defense: The lipophilic fluoro-substituent accelerates breakthrough. Laminate gloves provide a broad chemical barrier against amine intrusion.
Ocular/Face Chemical Splash Goggles (ANSI Z87.1 D3)Face Shield required for volumes >10 mLVapor Toxicity: Amines are lacrymators. Safety glasses allow vapor bypass, causing corneal edema ("blue haze") and potential permanent damage.
Respiratory Engineering Control: Fume Hood (Face velocity: 80–100 fpm)Backup: Full-face respirator with Multi-Gas (Organic Vapor/Ammonia/Methylamine) cartridges.Inhalation Risk: Amine vapors are corrosive to the upper respiratory tract. The fluoro-moiety poses a systemic toxicity risk via inhalation.
Body Lab Coat (Cotton/Poly) + Chemical Resistant Apron Splash Protection: Cotton absorbs; the apron deflects. Synthetic fabrics (polyester) can melt into skin if the flammable amine ignites.

Operational Workflow & Decision Logic

The following diagram outlines the mandatory decision logic for handling this compound. It integrates safety checks directly into the experimental workflow.

G Start START: Risk Assessment VolCheck Volume > 10mL? Start->VolCheck PPE_High Don Face Shield + Laminate Gloves VolCheck->PPE_High Yes PPE_Std Don Splash Goggles + Double Nitrile VolCheck->PPE_Std No HoodCheck Fume Hood Velocity > 80 fpm? PPE_High->HoodCheck PPE_Std->HoodCheck Stop STOP: Maintenance Req. HoodCheck->Stop Fail Handling Handling: Use Syringe/Cannula (Avoid Open Pouring) HoodCheck->Handling Pass Quench Quench Protocol: Dilute Acid/Ice Bath Handling->Quench Waste Disposal: Segregated Basic Waste Quench->Waste

Figure 1: Decision logic for PPE selection and operational handling based on volume and engineering controls.

Step-by-Step Handling Protocol

Phase A: Preparation
  • Airflow Verification: Confirm fume hood operation. The heavy vapors of fluorinated amines tend to settle; ensure the rear baffle of the hood is not obstructed.

  • Glassware Prep: Use oven-dried glassware. While amines are not strictly water-sensitive, moisture can lead to sticky carbonate formation (reacting with CO2) or alter stoichiometry.

Phase B: Transfer & Reaction

Causality: Open pouring increases surface area for vaporization and splash risk.

  • Septum Technique: Cap the reagent bottle with a chemically resistant septum (PTFE-lined).

  • Positive Pressure: Insert a nitrogen balloon needle to equalize pressure.

  • Withdrawal: Use a glass syringe with a long needle (Luer-lock) to withdraw the liquid. Avoid plastic syringes if storing for >5 minutes, as amines can leach plasticizers.

  • Addition: Add dropwise to the reaction vessel. If the reaction involves an acid chloride or alkyl halide, expect a significant exotherm. Cool the receiving flask to 0°C prior to addition.

Phase C: Quenching & Cleanup

Causality: Direct neutralization generates heat and potentially toxic vapors.

  • Dilution: Dilute the reaction mixture with an inert solvent (DCM or EtOAc) before quenching.

  • Neutralization: Slowly add saturated Ammonium Chloride (

    
    ) or dilute HCl.
    
    • Note: Do not use strong oxidizing acids (Nitric/Perchloric) as fluorinated amines can form unstable intermediates or energetic salts.

  • Decontamination: Wipe all surfaces with a dilute acetic acid solution (vinegar) followed by water to neutralize trace amine residues.

Emergency Response

IncidentImmediate ActionMechanism of Action
Skin Contact Flush for 15 mins immediately. Do not use solvent to wash.[1]Solvents (ethanol/DMSO) drive the fluorinated amine deeper into the dermis/bloodstream. Water physically removes it.
Eye Contact Irrigate for 15-20 mins . Hold eyelids open.Alkaline burns penetrate deeper than acid burns; immediate dilution is the only way to prevent corneal opacification.
Spill (<50mL) Cover with vermiculite or sand . Do not use paper towels.Paper towels increase surface area for evaporation. Inert absorbents suppress vapor.

Disposal Considerations

Do not mix with General Organic Waste.

  • Segregation: Dispose of in a dedicated "Basic/Amine" waste stream.

  • Labeling: Clearly tag as "Fluorinated Amine - Corrosive/Toxic."

  • Incompatibility: Ensure the waste container is free of oxidizers or active anhydrides to prevent pressure buildup or explosion.

References

  • National Research Council. (2011).[2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[2][3] [Link]3]

  • Penta Chemicals. (2024).[1] Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Carl Roth. (2025).[4] Safety Data Sheet: Piperidine, ≥99% for synthesis. Retrieved from [Link]

  • Meanwell, N. A. (2021). Metabolism and Toxicity of Fluorine Compounds. American Chemical Society Division of Chemical Toxicology.[5][6] [Link] (Note: Discusses metabolic liabilities of fluorinated alkyl groups).

  • New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Piperidine. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.